molecular formula C14H8BrNO2S B1605777 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid CAS No. 33289-49-5

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B1605777
CAS No.: 33289-49-5
M. Wt: 334.19 g/mol
InChI Key: KYHKYEUYJZTRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8BrNO2S and its molecular weight is 334.19 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >50.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHKYEUYJZTRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353850
Record name 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33289-49-5
Record name 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications, including roles as antimalarial, antibacterial, and anticancer agents.[1] The functionalization of this scaffold offers a rich chemical space for the design of novel therapeutics. This guide focuses on a specific derivative, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, providing a comprehensive overview of its critical physicochemical properties. Understanding these characteristics is paramount in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy.[2][3] This document will delve into the structural attributes, solubility, lipophilicity, and ionization of this compound, offering both theoretical predictions and established experimental protocols for their determination. By presenting this information in a practical and accessible format, we aim to empower researchers to make informed decisions in the optimization of quinoline-based drug candidates.

Introduction: The Significance of the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structure in drug design, with numerous derivatives having been successfully developed into clinically used drugs.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial arrangement of pharmacophoric groups. The introduction of a bromine atom at the 6-position and a thiophene ring at the 2-position of the quinoline core, along with a carboxylic acid at the 4-position, creates a molecule with a unique electronic and steric profile. These substitutions are not arbitrary; they are intended to modulate the compound's interaction with biological targets and improve its drug-like properties.

The bromine atom can act as a bioisostere for other groups and can be involved in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The thiophene ring, a common heterocyclic motif in medicinal chemistry, can influence metabolic stability and receptor affinity. The carboxylic acid group is a key determinant of the compound's acidity and, consequently, its ionization state at physiological pH, which in turn affects its solubility and ability to cross biological membranes.

The systematic evaluation of the physicochemical properties of molecules like 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a critical step in the drug discovery pipeline.[4][5] These properties are interconnected and collectively determine the pharmacokinetic and pharmacodynamic behavior of a drug candidate.[6] A thorough understanding of these attributes allows for the rational design of molecules with improved developability and a higher probability of clinical success.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any new chemical entity is to establish its molecular structure and derive key computational descriptors. These in silico predictions provide a valuable baseline and guide subsequent experimental work.

2.1. Chemical Structure

The IUPAC name for the compound of interest is 6-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Its structure consists of a quinoline core substituted with a bromine atom at position 6, a thiophene ring at position 2, and a carboxylic acid at position 4.

2.2. Predicted Physicochemical Properties

Property6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid[7]6-Bromoquinoline-2-carboxylic acid[8]2-Bromoquinoline-4-carboxylic acid[9]6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid[10]
Molecular Formula C₁₅H₉BrN₂O₂C₁₀H₆BrNO₂C₁₀H₆BrNO₂C₁₄H₈BrNO₃
Molecular Weight ( g/mol ) 329.15252.06252.06318.12
Predicted Melting Point (°C) 305-307---
Predicted Boiling Point (°C) 526.8 ± 50.0---
Predicted Density (g/cm³) 1.613 ± 0.06---
Predicted pKa 1.80 ± 0.30---
XLogP3 -2.73.33.2
Hydrogen Bond Donor Count -111
Hydrogen Bond Acceptor Count -334
Polar Surface Area (Ų) -50.250.263.3

Based on these analogs, we can anticipate that 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid will have a molecular weight in the range of 300-350 g/mol , a relatively high melting point indicative of a stable crystalline structure, and a calculated LogP suggesting moderate lipophilicity. The presence of the carboxylic acid group will confer acidic properties to the molecule.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and limit the achievable concentrations in systemic circulation.

3.1. Theoretical Considerations

The solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is expected to be pH-dependent due to the presence of the ionizable carboxylic acid group. At low pH, the carboxylic acid will be protonated and in its less soluble, neutral form. As the pH increases above the pKa of the carboxylic acid, it will become deprotonated to form a carboxylate anion, which is significantly more water-soluble. The quinoline nitrogen is weakly basic and will be protonated only at very low pH values.

3.2. Experimental Protocol for Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Compound Addition: Add an excess of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2.0, 4.5, 6.8, 7.4) add_compound Add Excess Compound to Buffers prep_buffers->add_compound equilibrate Equilibrate (Shake for 24-48h at constant T) add_compound->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge quantify Quantify Supernatant Concentration (HPLC-UV) centrifuge->quantify analyze Determine Solubility at each pH quantify->analyze

Caption: Workflow for shake-flask solubility determination.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a key parameter that influences a drug's absorption, distribution, and interaction with its target. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.

4.1. Theoretical Considerations

The XLogP3 values for analogous compounds suggest that 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid will have a LogP in the range of 2.5 to 3.5. This indicates a moderate level of lipophilicity, which is often a desirable characteristic for orally administered drugs, as it represents a balance between aqueous solubility and membrane permeability. The LogD of this compound will be highly dependent on pH. At pH values below its pKa, the LogD will be close to the LogP. As the pH increases and the compound ionizes, the LogD will decrease significantly, reflecting the increased partitioning into the aqueous phase.

4.2. Experimental Protocol for LogD Determination

The shake-flask method is also the gold standard for determining LogD.

Protocol: Shake-Flask LogD Assay

  • Buffer and Octanol Preparation: Prepare a pH 7.4 buffer and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.

  • Compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated buffer and n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

  • Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Logical Relationship of Physicochemical Properties

G sol Aqueous Solubility abs Absorption sol->abs enables lipo Lipophilicity (LogP/LogD) perm Membrane Permeability lipo->perm drives pka Ionization (pKa) pka->sol influences pka->lipo influences perm->abs enables

Caption: Interplay of key physicochemical properties in drug absorption.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa is a measure of the acidity of a compound. For 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, the pKa of the carboxylic acid group will determine the ratio of the ionized to the un-ionized form at any given pH. This is critical for predicting its behavior in different physiological compartments.

5.1. Theoretical Considerations

The predicted pKa for the analogous 6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is 1.80 ± 0.30.[7] This suggests that the carboxylic acid in our target molecule is quite acidic. At physiological pH (around 7.4), the carboxylic acid will be almost completely ionized.

5.2. Experimental Protocol for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

Protocol: Potentiometric pKa Determination

  • Sample Preparation: Dissolve a known amount of the compound in a suitable co-solvent system (e.g., methanol/water) if its aqueous solubility is low.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). Sophisticated software can be used to derive the pKa from the titration data.

Spectral Characterization

While no specific spectral data for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is currently available, the following are the expected characteristic signals based on its structure and data from related compounds.

6.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum would be complex, with distinct signals for the protons on the quinoline and thiophene rings. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom. For example, in the related 6-bromoquinoline, aromatic protons appear in the range of 7.3 to 8.9 ppm.[11]

6.2. Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks for the molecular ion (M and M+2) of nearly equal intensity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the key physicochemical properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. While experimental data for this specific molecule is sparse, by leveraging data from analogous compounds and established experimental protocols, researchers can systematically characterize this and other novel quinoline derivatives. A thorough understanding of solubility, lipophilicity, and ionization is essential for the rational design of drug candidates with optimized ADME properties. Future work should focus on the experimental determination of these properties for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid to validate the predictions made in this guide and to further inform its potential as a therapeutic agent. The synthesis of this compound, likely through a variation of known methods for similar quinoline carboxylic acids, would be the first step towards this goal.[12][13][14]

References

  • Chem-Impex. (n.d.). 6-Bromoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link]

  • Racz, B., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

  • Racz, B., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed Central. Retrieved from [Link]

  • G. Tarcsay, G. M. Keseru. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • J. Agric. Food Chem. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Kynurenine pathway. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

  • Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • Molecules. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Quinolinecarboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the molecular architecture, synthesis, and potential applications of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. We will delve into the nuanced structural features of this quinoline derivative, explore rational synthetic pathways, and discuss its potential as a scaffold in modern drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1][2] The rigid, bicyclic aromatic structure of the quinoline nucleus provides a versatile framework that can be functionalized to interact with a wide array of biological targets. The incorporation of a carboxylic acid moiety at the 4-position is a particularly noteworthy feature, often enhancing the compound's interaction with receptor sites and influencing its pharmacokinetic profile.[1] This guide focuses on a specific, promising derivative: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, which combines the established quinoline-4-carboxylic acid core with a bromine substituent at the 6-position and a thiophene ring at the 2-position. These modifications are anticipated to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is characterized by a planar quinoline ring system, with a bromine atom attached at the C6 position, a thiophene ring linked at the C2 position, and a carboxylic acid group at the C4 position.

Key Structural Features:

  • Quinoline Core: A bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring.

  • 6-Bromo Substituent: The electron-withdrawing nature of the bromine atom can influence the overall electron density of the quinoline ring system, potentially affecting its reactivity and biological interactions.

  • 2-Thienyl Group: The presence of the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, introduces additional points for potential hydrogen bonding and van der Waals interactions, while also impacting the molecule's overall conformation.

  • 4-Carboxylic Acid Group: This acidic functional group is a key determinant of the molecule's solubility and can act as a crucial hydrogen bond donor and acceptor, enabling strong interactions with biological targets.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₁₄H₈BrNO₂S
Molecular Weight 334.19 g/mol
Hydrogen Bond Donors 1 (from the carboxylic acid)
Hydrogen Bond Acceptors 3 (the nitrogen in the quinoline ring and the two oxygens of the carboxylic acid)
LogP (Predicted) 3.5 - 4.5

Synthesis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

The synthesis of 2-substituted quinoline-4-carboxylic acids can be approached through several established named reactions. The Pfitzinger and Doebner-von Miller reactions are two of the most prominent methods for constructing the quinoline core.[2][4][5][6][7][8]

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid would involve a Pfitzinger-type reaction between 5-bromoisatin and a carbonyl compound bearing a thiophene moiety.

G Target 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid Pfitzinger Pfitzinger Reaction Target->Pfitzinger StartingMaterials 5-Bromoisatin + 1-(thien-2-yl)ethan-1-one Pfitzinger->StartingMaterials G cluster_Pfitzinger Pfitzinger Synthesis Workflow Reactants 5-Bromoisatin + 2-Acetylthiophene Base Add strong base (e.g., KOH) in Ethanol/Water Reactants->Base Reflux Reflux for several hours Base->Reflux Acidification Acidify with HCl Reflux->Acidification Isolation Filter, wash, and dry Acidification->Isolation Purification Recrystallize from Ethanol/Acetic Acid Isolation->Purification Product 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid Purification->Product G cluster_potential Potential Therapeutic Applications Molecule 6-Bromo-2-thien-2-ylquinoline- 4-carboxylic acid Anticancer Anticancer Molecule->Anticancer Infectious Infectious Diseases Molecule->Infectious Neuro Neurodegenerative Diseases Molecule->Neuro SIRT3 SIRT3 Inhibition Anticancer->SIRT3

Sources

solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

Abstract

The determination of solubility for novel chemical entities is a cornerstone of early-stage drug discovery and development. Dimethyl sulfoxide (DMSO) is the universal solvent for the storage and high-throughput screening of compound libraries. This guide provides a comprehensive technical overview of the . Lacking specific pre-existing quantitative data in public literature, this document establishes a framework for its empirical determination. We will dissect the molecular characteristics of the compound to predict its solubility behavior, detail a robust experimental protocol for its quantification, and discuss the theoretical underpinnings of its interaction with DMSO. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property.

Introduction: The Critical Role of DMSO Solubility

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline-4-carboxylic acid scaffold. This structural class is of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Before any biological evaluation can occur, a compound must be successfully dissolved, stored, and dispensed, typically from a concentrated stock solution.

DMSO is the solvent of choice for these applications due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media used in biological assays.[3] However, poor solubility in DMSO can lead to significant experimental artifacts, including:

  • Inaccurate compound concentration in assays.

  • Compound precipitation during storage, dilution, or screening.

  • Misinterpretation of structure-activity relationships (SAR).

Therefore, an accurate and early assessment of DMSO solubility is not merely a procedural step but a critical decision-making point in the drug discovery pipeline. This guide provides the theoretical context and a practical, self-validating methodology for determining the .

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure, which dictates its polarity, hydrogen bonding capacity, and crystal lattice energy.[3][4] Let's analyze the key functional components of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

Structural Component Influence on Solubility in DMSO
Quinoline Core A large, rigid, and aromatic heterocyclic system. While the aromatic nature contributes to lipophilicity, the nitrogen atom can act as a hydrogen bond acceptor, modestly enhancing interaction with polar solvents.[5]
Carboxylic Acid (-COOH) This is the primary driver of interaction with DMSO. The acidic proton can form a strong hydrogen bond with the highly polar sulfoxide oxygen of DMSO.[6] This interaction significantly disrupts the crystal lattice and promotes solvation.
Bromo Group (-Br) The bromine atom at the 6-position is an electron-withdrawing group that increases the molecule's polarity and molecular weight. Halogen substitution can have variable effects on solubility depending on its position and the overall molecular context.[7][8]
Thiophene Ring A five-membered aromatic heterocycle that adds to the overall size and planarity of the molecule. Its impact is generally neutral to slightly lipophilic.

Expert Insight: Based on this analysis, the molecule possesses conflicting characteristics: a large, relatively nonpolar aromatic system and a highly polar carboxylic acid group. The powerful hydrogen bond accepting capability of DMSO's sulfoxide oxygen is expected to dominate the interaction, primarily with the carboxylic acid's hydroxyl group.[6] Therefore, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is predicted to have moderate to good solubility in DMSO, although the large fused ring system may limit its ultimate concentration compared to smaller carboxylic acids.

Theoretical Framework: Solvation in a Polar Aprotic Medium

DMSO is a polar aprotic solvent. Its high dipole moment arises from the S=O bond, making the oxygen atom electron-rich and an excellent hydrogen bond acceptor. The methyl groups are non-polar and sterically hinder the partially positive sulfur atom.

The solvation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in DMSO is a two-stage conceptual process:

  • Crystal Lattice Disruption: Energy is required to overcome the intermolecular forces (van der Waals forces, π-stacking, and hydrogen bonding between carboxylic acid groups) holding the solid compound together.

  • Solvation: The individual molecules are then surrounded by DMSO. The primary interaction is the strong hydrogen bond formed between the carboxylic acid proton (donor) and the DMSO oxygen (acceptor).[6] Dipole-dipole interactions between the polar quinoline ring system and DMSO also contribute.

The logical relationship for this process is illustrated below.

Solid Solid Crystal Lattice (Intermolecular Forces) Energy Lattice Energy Input Solid->Energy Free Individual Molecule (Gas Phase Analogy) Energy->Free Solvated Solvated Molecule in DMSO (Solute-Solvent Interactions) Free->Solvated Solvation Energy (Favorable)

Caption: Conceptual energy diagram for the dissolution process.

Experimental Determination of Thermodynamic Solubility

For accurate pre-formulation and compound management, determining the thermodynamic equilibrium solubility is the gold standard. This contrasts with kinetic solubility, which is often measured in high-throughput settings and can be prone to supersaturation artifacts.[9] The following protocol describes a robust, self-validating shake-flask method.

Workflow Overview

The experimental workflow is designed to ensure that a true equilibrium is reached and that the measured concentration reflects the genuinely dissolved compound.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of DMSO A->B C Seal and Agitate (e.g., 24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm PTFE filter) D->E F Dilute Sample in Mobile Phase E->F G Quantify by HPLC-UV (vs. Calibration Curve) F->G

Sources

A Theoretical Investigation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, a novel compound with significant potential in medicinal chemistry. Given the established biological activities of quinoline derivatives, this guide outlines a robust computational methodology to elucidate the electronic, structural, and reactive properties of this specific molecule. This document is intended for researchers, scientists, and drug development professionals seeking to explore new therapeutic agents.

The quinoline scaffold is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The introduction of a bromo substituent at the 6-position and a thiophene ring at the 2-position of the quinoline-4-carboxylic acid core is anticipated to modulate its physicochemical and biological properties, potentially leading to enhanced therapeutic efficacy. This guide details a theoretical approach using Density Functional Theory (DFT) and molecular docking to predict the behavior of this molecule and guide further experimental work.

Part 1: Computational Methodology

A multi-faceted computational approach is proposed to build a comprehensive theoretical profile of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. This involves quantum chemical calculations to understand its intrinsic properties and molecular docking simulations to explore its potential as a targeted therapeutic.

Density Functional Theory (DFT) Calculations

DFT is a powerful tool for investigating the electronic structure and properties of molecules. The following protocol is recommended for a thorough analysis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

Experimental Protocol: DFT Calculations

  • Molecule Construction and Initial Optimization:

    • Construct the 3D structure of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Analysis:

    • Perform a full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. The choice of B3LYP is based on its proven accuracy for organic molecules, while the 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for describing the electronic structure, including polarization and diffuse functions.

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The vibrational frequencies can also be used for comparison with experimental IR and Raman spectra.

  • Calculation of Molecular Properties:

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Calculate descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) to quantify the molecule's reactivity.

    • Spectroscopic Properties: Simulate the 1H and 13C NMR chemical shifts, as well as the IR and UV-Vis spectra, for comparison with experimental data.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Given that many quinoline derivatives exhibit anticancer activity through inhibition of the Epidermal Growth Factor Receptor (EGFR), a docking study against EGFR is proposed.

[2]Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Use the DFT-optimized structure of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Obtain the crystal structure of EGFR from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign charges.

    • Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the receptor.

    • Generate multiple binding poses and rank them based on their docking scores.

  • Analysis of Results:

    • Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

    • Visualize the ligand-receptor complex to understand the binding mode.

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 DFT Optimized Structure L2 Assign Charges & Rotatable Bonds L1->L2 Dock Molecular Docking (e.g., AutoDock Vina) L2->Dock R1 Obtain PDB Structure of EGFR R2 Prepare Receptor (Remove water, add hydrogens) R1->R2 R3 Define Binding Site R2->R3 R3->Dock Analyze Analysis of Binding Pose & Interactions Dock->Analyze

Caption: Hypothetical binding mode in EGFR.

Part 3: Proposed Experimental Validation

To validate the theoretical findings, the following experimental studies are recommended:

  • Synthesis: The compound can be synthesized via established methods for quinoline-4-carboxylic acids, such as the Pfitzinger reaction or a related condensation reaction.

  • [3][4] Spectroscopic Characterization: The synthesized compound should be characterized by FTIR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. The experimental spectra should be compared with the theoretically predicted spectra to validate the computational model.

  • Biological Assays: In vitro assays should be conducted to evaluate the biological activity of the compound, for instance, by determining its IC50 value against EGFR and relevant cancer cell lines.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. The proposed computational studies, including DFT calculations and molecular docking, will provide valuable insights into the molecule's electronic structure, reactivity, and potential as a therapeutic agent. The theoretical predictions, when validated by experimental studies, will pave the way for the rational design and development of novel quinoline-based drugs.

References

  • Dadashpour, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-16. Retrieved from [Link]

  • Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 86-93. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21961-21981. Retrieved from [Link]

  • Pradeep, P., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o121–o122. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Bentham Science Publisher. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in Neuromodulation

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class. While direct biological data for this specific molecule is emerging, its structural similarity to known quinoline-dicarboxylic acids (QDCs) suggests a strong potential for interaction with key targets in the central nervous system. Notably, several substituted QDCs have been identified as inhibitors of Vesicular Glutamate Transporters (VGLUTs).

VGLUTs are crucial for loading glutamate, the primary excitatory neurotransmitter, into synaptic vesicles. This process is fundamental for glutamatergic neurotransmission, which underpins a vast array of neurological functions, including learning, memory, and synaptic plasticity. The dysregulation of glutamate transport is implicated in numerous neurological and psychiatric disorders. Therefore, molecules that can modulate VGLUT activity, such as 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, are of significant interest for both basic research and therapeutic development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. The following protocols are designed to assess the compound's impact on glutamate release, synaptic vesicle recycling, and overall neuronal viability, providing a robust framework for characterizing its potential as a VGLUT inhibitor.

Compound Profile: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

PropertyValueSource
IUPAC Name 6-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acidPubChem
Molecular Formula C₁₄H₈BrNO₂SPubChem
Molecular Weight 334.19 g/mol PubChem
CAS Number 296244-19-4PubChem[1]

Hypothesized Mechanism of Action: VGLUT Inhibition

The primary hypothesis for the biological activity of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is the inhibition of Vesicular Glutamate Transporters (VGLUTs). VGLUTs utilize a proton gradient established by a V-type ATPase to drive the uptake of glutamate from the cytoplasm into synaptic vesicles. By inhibiting VGLUT, the compound would reduce the amount of glutamate packaged into vesicles, leading to a decrease in glutamate release upon neuronal stimulation.

VGLUT_Mechanism cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle Lumen Glutamate_cyto Glutamate VGLUT VGLUT Glutamate_cyto->VGLUT Uptake Glutamate_vesicle Glutamate Proton_vesicle H+ Proton_vesicle->VGLUT Antiport VGLUT->Glutamate_vesicle Proton_cyto H+ VGLUT->Proton_cyto V_ATPase V-ATPase V_ATPase->Proton_vesicle ADP ADP + Pi V_ATPase->ADP Proton_cyto->V_ATPase Pumping ATP ATP ATP->V_ATPase Hydrolysis Inhibitor 6-Bromo-2-thien-2-yl- quinoline-4-carboxylic acid Inhibitor->VGLUT Inhibition

Caption: Hypothesized mechanism of VGLUT inhibition.

I. Glutamate Release Assay

This assay directly measures the amount of glutamate released from cultured neuronal cells following depolarization. A reduction in glutamate release in the presence of the test compound would support the hypothesis of VGLUT inhibition.

Principle

Neuronal cells are depolarized using a high concentration of potassium chloride (KCl), which opens voltage-gated calcium channels, triggering the fusion of synaptic vesicles with the plasma membrane and the release of their neurotransmitter content. The amount of glutamate released into the extracellular medium is then quantified using a commercially available glutamate assay kit.

Recommended Cell Lines
  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • Primary Cortical Neurons: Provide a more physiologically relevant model but require more specialized culture techniques.

Protocol: KCl-Evoked Glutamate Release
  • Cell Plating:

    • Plate differentiated SH-SY5Y or PC12 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere and recover for 24-48 hours.

  • Compound Incubation:

    • Prepare a stock solution of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Dilute the compound to the desired final concentrations in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (a known VGLUT inhibitor, if available).

  • Depolarization:

    • Prepare a high KCl depolarization buffer (e.g., HBSS with 50 mM KCl, adjusting NaCl to maintain osmolarity).

    • After the incubation period, remove the compound-containing buffer.

    • Add the high KCl buffer to the wells to stimulate glutamate release. Incubate for 5-10 minutes at 37°C.[2]

    • For basal release measurements, add HBSS with normal KCl concentration to a separate set of wells.

  • Sample Collection and Quantification:

    • Carefully collect the supernatant from each well.

    • Quantify the glutamate concentration in the supernatant using a commercial glutamate assay kit (e.g., fluorometric or colorimetric) according to the manufacturer's instructions.[3]

  • Data Analysis:

    • Subtract the basal release values from the KCl-evoked release values for each condition.

    • Normalize the glutamate release in the compound-treated wells to the vehicle control.

    • Plot the normalized glutamate release as a function of compound concentration to determine the IC₅₀ value.

Glutamate_Release_Workflow A Plate Neuronal Cells B Compound Incubation A->B 24-48h C Wash with HBSS B->C D Depolarize with High KCl C->D Stimulation E Collect Supernatant D->E 5-10 min F Quantify Glutamate E->F G Data Analysis (IC50) F->G

Caption: Workflow for the glutamate release assay.

II. Synaptic Vesicle Recycling Assay

This assay visualizes the process of synaptic vesicle exocytosis and endocytosis. An inhibitor of VGLUT would be expected to reduce the rate of synaptic vesicle turnover upon sustained stimulation.

Principle

Styryl dyes, such as FM1-43, are fluorescent molecules that are unable to cross cell membranes.[4] During neuronal stimulation, these dyes are taken up into recycling synaptic vesicles via endocytosis.[4] The fluorescence intensity of the nerve terminals is proportional to the number of recycled vesicles. The rate of fluorescence increase (uptake) or decrease (release) can be monitored to assess the dynamics of synaptic vesicle recycling.[5]

Protocol: FM1-43 Dye Uptake and Release
  • Cell Preparation:

    • Plate primary neurons or differentiated SH-SY5Y cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

  • Compound Pre-incubation:

    • Prepare dilutions of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in physiological buffer.

    • Wash the cells and incubate with the compound for 30-60 minutes at 37°C.

  • FM1-43 Loading (Uptake):

    • Prepare a loading solution containing FM1-43 (e.g., 10 µM) and a high KCl concentration (e.g., 50 mM) in the presence of the test compound.

    • Replace the pre-incubation solution with the FM1-43 loading solution and incubate for 1-2 minutes to stimulate dye uptake.[6]

  • Washing:

    • Rapidly wash the cells several times with a calcium-free buffer to remove extracellular FM1-43.

  • Imaging (Uptake):

    • Acquire baseline fluorescence images of the nerve terminals using a fluorescence microscope with appropriate filter sets for FM1-43.

  • FM1-43 Unloading (Release):

    • To measure release, stimulate the cells again with a high KCl buffer (without the dye) in the presence of the test compound.

    • Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released during exocytosis.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual synaptic boutons or nerve terminals over time.

    • Compare the rate of FM1-43 uptake and release in compound-treated cells to the vehicle control.

SV_Recycling_Workflow A Plate Neurons on Glass B Compound Pre-incubation A->B C Load with FM1-43 + High KCl B->C Stimulation D Wash Extracellular Dye C->D E Image Baseline Fluorescence (Uptake) D->E F Stimulate Release (High KCl) E->F G Time-Lapse Imaging (Release) F->G H Analyze Fluorescence Decay G->H

Caption: Workflow for the synaptic vesicle recycling assay.

III. Cytotoxicity Assays

It is essential to determine whether the observed effects of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid on glutamate release and synaptic vesicle recycling are due to a specific interaction with VGLUT or a consequence of general cellular toxicity.

A. MTT Assay (Metabolic Activity)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7] A decrease in the amount of formazan produced indicates a reduction in cell viability.[7]

Protocol:

  • Plate cells in a 96-well plate and treat with a range of concentrations of the compound for a relevant time period (e.g., 24 hours).[8]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

B. LDH Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The amount of LDH in the supernatant is proportional to the number of dead cells.[10]

Protocol:

  • Plate cells and treat with the compound as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing the substrates for LDH.

  • Measure the enzymatic activity of LDH by monitoring the change in absorbance or fluorescence over time.[9]

C. Live/Dead Cell Staining (Fluorescence Microscopy)

Principle: This method uses a combination of two fluorescent dyes to simultaneously visualize live and dead cells. Calcein-AM is a cell-permeable dye that is converted to the green fluorescent calcein by esterases in live cells. Ethidium homodimer-1 (EthD-1) is a cell-impermeable dye that binds to the DNA of dead cells with compromised membranes, emitting red fluorescence.[11]

Protocol:

  • Plate cells in a format suitable for microscopy and treat with the compound.

  • Wash the cells with a physiological buffer.

  • Incubate the cells with a solution containing both Calcein-AM and EthD-1 for 30-45 minutes at room temperature.[11]

  • Visualize the live (green) and dead (red) cells using a fluorescence microscope.

IV. Data Interpretation and Expected Outcomes

AssayExpected Outcome for a Specific VGLUT InhibitorPotential Confounding Factors
Glutamate Release Dose-dependent decrease in KCl-evoked glutamate release.Cytotoxicity, off-target effects on ion channels or exocytosis machinery.
Synaptic Vesicle Recycling Decreased rate of FM dye uptake and/or release.Effects on endocytosis/exocytosis machinery, alterations in membrane potential.
Cytotoxicity No significant decrease in cell viability at concentrations that inhibit glutamate release.If cytotoxicity is observed, the inhibition of glutamate release may be a secondary effect.

References

  • Koh, J. Y., & Choi, D. W. (1987). Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay. Journal of Neuroscience Methods, 20(1), 83–90.
  • Betz, W. J., & Bewick, G. S. (1992). Optical analysis of synaptic vesicle recycling at the frog neuromuscular junction. Science, 255(5041), 200–203.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • Noor, H., & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link][1]

  • Gaffield, M. A., & Betz, W. J. (2006). Imaging synaptic vesicle exocytosis and endocytosis with FM dyes.
  • PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link][1]

  • Advanced BioMatrix. (n.d.). LIVE/DEAD Cell Viability Protocol. Retrieved from [Link][11]

  • Bezprozvanny, I., & Tsien, R. W. (1995). The synaptic vesicle cycle. Neuron, 14(5), 883-889.
  • Ryan, T. A., Reuter, H., & Smith, S. J. (1997). Optical detection of a quantal presynaptic membrane turnover.
  • Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). Retrieved from [Link][3]

  • PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link]

  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61–69.
  • Iwabuchi, S., Kakazu, Y., Koh, J. Y., Goodman, K. M., & Harata, N. C. (2014). Examination of synaptic vesicle recycling using FM dyes during evoked, spontaneous, and miniature synaptic activities. Journal of Visualized Experiments, (92), e50557.
  • Platenberg, C., et al. (2020). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. Pharmaceutics, 12(10), 995.[8]

  • Hunsberger, J. G., et al. (2015). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 89(10), 1835-1845.
  • protocols.io. (2023). MTT assay. Retrieved from [Link][12]

  • Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). Retrieved from [Link]

  • Hnasko, T. S., & Edwards, R. H. (2012). Vesicular glutamate transport. Annual Review of Physiology, 74, 1-20.
  • Takamori, S. (2006). VGLUTs: ‘exciting’ times for a new family of proteins. Neuroscience Research, 55(4), 343-351.

Sources

Application Notes & Protocols: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. The protocols and insights are grounded in established methodologies for quinoline-based drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1][2] Quinoline derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, malaria, bacterial infections, and inflammatory disorders.[2][3] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore known for its diverse medicinal properties and its ability to be chemically modified to create potent and selective therapeutic agents.[1]

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a specific derivative that combines the established quinoline-4-carboxylic acid core with a thiophene ring at the 2-position and a bromine atom at the 6-position. The introduction of the thiophene ring, a common bioisostere for a phenyl ring, can modulate the compound's physicochemical properties and target interactions. The bromo-substituent can enhance binding affinity through halogen bonding and provides a handle for further synthetic modification. This unique combination makes it a compelling candidate for screening in various drug discovery programs.

Chemical Properties & Structure
PropertyValueSource
IUPAC Name 6-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid-
Molecular Formula C₁₄H₈BrNO₂S(Inferred)
Molecular Weight 334.19 g/mol (Calculated)
Structure (Illustrative)
Related Compounds 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acidPubChem CID: 686152[4]
6-Bromoquinoline-2-carboxylic acidPubChem CID: 12386208[5]

Synthesis Protocol: A Doebner-von Miller Approach

The synthesis of quinoline-4-carboxylic acids can be achieved through several classic named reactions, including the Pfitzinger, Combes, and Doebner-von Miller syntheses.[6] The Doebner-von Miller reaction, a three-component condensation, is particularly well-suited for generating the target compound due to its flexibility in accommodating various anilines and aldehydes, including heterocyclic aldehydes like thiophene-2-carbaldehyde.[1]

The mechanism involves the initial conjugate addition of an aniline to an α,β-unsaturated carbonyl (formed in situ from the aldehyde and pyruvic acid), followed by cyclization and oxidation to yield the aromatic quinoline ring.[7]

Workflow for Doebner-von Miller Synthesis

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product A 4-Bromoaniline D Mix reactants in solvent (e.g., Ethanol) A->D B Thiophene-2-carbaldehyde B->D C Pyruvic Acid C->D E Add Acid Catalyst (e.g., H2SO4 or Lewis Acid) D->E F Reflux for 12-24h E->F G Cool to RT, precipitate product F->G H Filter, wash with cold solvent G->H I Recrystallize for purification H->I J 6-Bromo-2-thien-2-ylquinoline- 4-carboxylic acid I->J G Molecule 6-Bromo-2-thien-2-yl- quinoline-4-carboxylic acid SIRT3 SIRT3 Kinase Molecule->SIRT3 Inhibition Downstream Downstream Substrates SIRT3->Downstream Deacetylation Arrest G0/G1 Cell Cycle Arrest & Differentiation SIRT3->Arrest Prevents Proliferation Cell Proliferation & Tumorigenesis Downstream->Proliferation Promotes G A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 2-4h E->F G Viable cells metabolize MTT to Formazan (purple) F->G Mechanism H 7. Solubilize Formazan crystals (e.g., with DMSO) F->H I 8. Read absorbance at ~570nm with a plate reader H->I J 9. Calculate % viability vs. control and determine IC50 I->J

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Quinolone Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Historically significant for antimalarial drugs, quinoline derivatives are now recognized for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The mechanism of action for many quinoline-based compounds involves the inhibition of key cellular enzymes such as DNA topoisomerases and protein kinases, leading to the disruption of cellular replication and signaling pathways.[1][2]

This document provides a comprehensive guide for the initial in vitro characterization of a novel quinoline derivative, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid . The proposed experimental workflow is designed to first establish a general cytotoxicity profile, followed by a series of more specific assays to elucidate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. This systematic approach ensures a thorough initial screening to guide further drug development efforts.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

  • Solubility Testing : Initially, determine the solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by serial dilution in the appropriate cell culture medium or assay buffer.

Phase 1: General Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cell viability. This provides a therapeutic window and guides the concentration range for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cell lines.[4]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment.

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cancer Cell LineTissue of Origin6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
HCT116Colon CarcinomaExperimental DataExperimental Data
HEK293Human Embryonic KidneyExperimental DataExperimental Data
Note: This table is a template for presenting the cytotoxicity data. Actual values will be determined experimentally.

Phase 2: Mechanistic Assays

Based on the IC50 values obtained in the cytotoxicity screening, subsequent assays can be performed to investigate the potential anticancer, antimicrobial, or anti-inflammatory properties of the compound.

A. Anticancer Activity Assessment

If 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid demonstrates significant cytotoxicity, particularly with selectivity towards cancer cell lines, the following assays can elucidate its mechanism of action.

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[5][6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]

Workflow:

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis a Seed and treat cells with test compound at IC50 b Incubate for 24-48 hours a->b c Harvest cells (trypsinization for adherent cells) b->c d Wash cells with PBS c->d e Resuspend in 1X Annexin V Binding Buffer d->e f Add Annexin V-FITC and PI e->f g Incubate for 15 min at RT in the dark f->g h Add 1X Binding Buffer g->h i Analyze by flow cytometry h->i j Quantify viable, early apoptotic, late apoptotic, and necrotic cells i->j

Apoptosis Assay Workflow

This protocol determines if the compound induces cell cycle arrest.[8]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Workflow:

cluster_0 Cell Preparation cluster_1 Fixation and Staining cluster_2 Analysis a Seed and treat cells with test compound at IC50 b Incubate for 24 hours a->b c Harvest and count cells b->c d Wash with PBS c->d e Fix with cold 70% ethanol d->e f Wash with PBS e->f g Resuspend in PI/RNase staining buffer f->g h Incubate for 30 min at RT in the dark g->h i Analyze by flow cytometry h->i j Determine percentage of cells in G0/G1, S, and G2/M phases i->j

Cell Cycle Analysis Workflow

B. Antimicrobial Activity Screening

The quinoline scaffold is present in many antibacterial agents. The following protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria.

This is a standardized method for determining the MIC of an antimicrobial agent.[10][11]

Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).

  • Mueller-Hinton Broth (MHB).

  • 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. Add 100 µL of the test compound in MHB to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, and so on, to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL. Add 50 µL of the diluted inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

C. Anti-inflammatory Potential

Some quinoline derivatives exhibit anti-inflammatory properties. This can be initially assessed by their ability to scavenge nitric oxide (NO), a key inflammatory mediator.

This assay measures the ability of the compound to inhibit NO production in a cell-free system or in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite can be measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduction in the production of nitrite ions.

Materials:

  • Sodium nitroprusside solution.

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Phosphate-buffered saline (PBS).

  • 96-well microplates.

Procedure (Cell-Free):

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with sodium nitroprusside solution in PBS.

  • Incubation: Incubate the mixture at room temperature for 150 minutes.

  • Griess Reagent Addition: Add Griess reagent to each well and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates NO scavenging activity.

Phase 3: Target-Based Mechanistic Studies

If the initial screening reveals potent biological activity, further investigation into the specific molecular targets is warranted. Quinolines are known to inhibit topoisomerases and kinases.

Protocol 6: Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the decatenation activity of topoisomerase II.[14][15]

Principle: Topoisomerase II can decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is blocked, and the kDNA remains as a high molecular weight complex that cannot enter an agarose gel.[16]

Protocol 7: Kinase Inhibition Assay

Given that many quinoline derivatives are kinase inhibitors, a kinase panel screening can identify specific kinases targeted by the compound.[2][17] This is often performed using commercial kits or services that utilize methods like luminescence-based assays (e.g., Kinase-Glo®) to measure ATP consumption by the kinase.

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the initial in vitro characterization of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. By systematically evaluating its cytotoxicity, and then probing for specific anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently determine the therapeutic potential of this novel compound and identify promising avenues for further development. The inclusion of target-based assays will further refine the understanding of its mechanism of action, a critical step in the drug discovery pipeline.

References

  • Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(5), 1190-1201.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Bio-Rad. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3.
  • Dovigo, L. N., et al. (2013). "In vitro" nitric oxide scavenging activity of "Arrabidaea chica" Verlot. Journal of ethnopharmacology, 148(2), 693–696.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5).
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Zhang, Y., et al. (2019).
  • JoVE (Journal of Visualized Experiments). (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro antimicrobial activity determination. Retrieved from [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Crowther, G. J. (Ed.). (2016). Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419). Humana Press.
  • Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.
  • MDPI. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • NIH. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine drugs, 9(9), 1694–1706.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (2024).
  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • protocol.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • MDPI. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.
  • ResearchGate. (2021). Topoisomerase Assays. Retrieved from [Link]

  • CORE. (n.d.). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Retrieved from [Link]

  • PubMed Central. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials (Basel, Switzerland), 12(19), 3465.

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 6-Bromo-Quinoline Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-bromo-quinoline derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges and frequent side reactions encountered during the synthesis of these crucial pharmaceutical building blocks. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to navigate your experiments with greater confidence and success.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of 6-bromo-quinoline derivatives.

Q1: My Skraup synthesis of 6-bromoquinoline is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1] To control the reaction when synthesizing 6-bromoquinoline, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] Boric acid can also be employed.

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Q2: I am observing significant tar formation in my Skraup synthesis of 6-bromoquinoline. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of intermediates like acrolein.[2] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]

  • Purification: The crude product is often a black, tarry substance. Purification by steam distillation followed by extraction is a common method to isolate the 6-bromoquinoline from the tar.[1]

Q3: My Doebner-von Miller reaction with 4-bromoaniline is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis. To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[1]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[1]

Q4: I am getting a mixture of regioisomers in my Friedländer synthesis. How can I improve the selectivity for the desired 6-bromo-quinoline derivative?

A4: Regioselectivity in the Friedländer synthesis can be challenging. To favor the desired isomer:

  • Choice of catalyst: The catalyst can significantly influence the reaction pathway. Experiment with both acid and base catalysts to determine the optimal conditions for your specific substrates.[3]

  • Reaction conditions: Temperature and solvent can also affect the regiochemical outcome. A systematic optimization of these parameters is recommended.

Q5: Is dehalogenation a common side reaction during the synthesis of 6-bromoquinolines?

A5: While not always the most prominent side reaction, dehalogenation can occur under the harsh, reductive conditions that can sometimes arise in localized areas of the reaction mixture, especially in the Skraup and Doebner-von Miller syntheses. The presence of strong acids and high temperatures can facilitate the cleavage of the C-Br bond. The formation of quinoline as a byproduct has been noted in some preparations of 6-bromoquinoline.

II. Troubleshooting Guides

This section provides a more detailed breakdown of common problems, their root causes, and step-by-step solutions.

Troubleshooting Workflow: Low Yield and/or Impure Product

TroubleshootingWorkflow Start Low Yield or Impure Product in 6-Bromo-Quinoline Synthesis Identify_Synthesis Identify Synthesis Method Start->Identify_Synthesis Skraup Skraup Synthesis Identify_Synthesis->Skraup Skraup Doebner_von_Miller Doebner-von Miller Synthesis Identify_Synthesis->Doebner_von_Miller Doebner-von Miller Friedlander Friedländer Synthesis Identify_Synthesis->Friedlander Friedländer Skraup_Issue Common Issues: - Violent Reaction - Tar Formation - Low Yield Skraup->Skraup_Issue DVM_Issue Common Issues: - Polymerization of Carbonyl - Low Yield with EWG-Anilines - Isomeric Impurities Doebner_von_Miller->DVM_Issue Friedlander_Issue Common Issues: - Regioselectivity Issues - Low Yield - Aldol Side Reactions Friedlander->Friedlander_Issue Skraup_Solution Solutions: 1. Add Ferrous Sulfate (moderator). 2. Slow, controlled addition of H₂SO₄. 3. Maintain vigorous stirring. 4. Optimize heating rate. 5. Purify via steam distillation. Skraup_Issue->Skraup_Solution DVM_Solution Solutions: 1. Use a biphasic solvent system. 2. Slow addition of the carbonyl reactant. 3. For EWG-anilines, consider a modified   Doebner hydrogen-transfer reaction. 4. Optimize acid catalyst and concentration. DVM_Issue->DVM_Solution Friedlander_Solution Solutions: 1. Screen different acid and base catalysts. 2. Optimize solvent and temperature. 3. Use pre-formed enol ethers or enamines   to control aldol side reactions. Friedlander_Issue->Friedlander_Solution Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Bromoaniline 4-Bromoaniline Michael_Adduct Michael Adduct Bromoaniline->Michael_Adduct Acrolein_node Acrolein Acrolein_node->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ Dihydrobromoquinoline 1,2-Dihydro-6-bromoquinoline Cyclized_Intermediate->Dihydrobromoquinoline -H₂O Bromoquinoline 6-Bromoquinoline Dihydrobromoquinoline->Bromoquinoline [O]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. Recognizing the challenges inherent in scaling up complex heterocyclic syntheses, this document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure both accuracy and practical utility in the laboratory.

Overview of Synthetic Strategies

The synthesis of 2,4,6-trisubstituted quinolines like 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is most effectively approached through well-established condensation reactions. The two most prominent and reliable methods for this specific substitution pattern are the Pfitzinger Reaction and the Doebner Reaction .[1][2]

  • Pfitzinger Reaction: This pathway involves the condensation of 5-bromoisatin with a methyl ketone, in this case, 2-acetylthiophene, under basic conditions to form the desired quinoline-4-carboxylic acid.[1] It is a robust and direct method for accessing this class of compounds.

  • Doebner Reaction: This is a three-component reaction involving the condensation of an aniline (4-bromoaniline), an aldehyde (2-thiophenecarboxaldehyde), and pyruvic acid.[2] This method offers flexibility but requires careful control of stoichiometry and reaction conditions to avoid side-product formation.

This guide will focus on troubleshooting these two primary pathways, as they represent the most logical and commonly employed routes for scaling up production.

Synthetic Pathways Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_path Reaction Pathways cluster_end Final Product A 5-Bromoisatin Pfitzinger Pfitzinger Reaction (Base-catalyzed condensation) A->Pfitzinger B 2-Acetylthiophene B->Pfitzinger C 4-Bromoaniline Doebner Doebner Reaction (Three-component condensation) C->Doebner D 2-Thiophenecarboxaldehyde D->Doebner E Pyruvic Acid E->Doebner Product 6-Bromo-2-thien-2-ylquinoline- 4-carboxylic acid Pfitzinger->Product Doebner->Product

Caption: Primary synthetic routes to the target compound.

Recommended Experimental Protocols

The following protocols are provided as a baseline for laboratory synthesis. Adjustments may be necessary based on the scale and available equipment.

Protocol 1: Pfitzinger Synthesis

This protocol details the reaction between 5-bromoisatin and 2-acetylthiophene.

ReagentMol. Wt.Equiv.Amount (for 10g scale)
5-Bromoisatin226.031.010.0 g
2-Acetylthiophene126.171.26.7 g (5.7 mL)
Potassium Hydroxide56.114.09.9 g
Ethanol46.07-200 mL
Water18.02-100 mL

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromoisatin (10.0 g) and ethanol (200 mL).

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (9.9 g) in water (100 mL). Slowly add this aqueous KOH solution to the flask containing the 5-bromoisatin slurry.

  • Ketone Addition: Add 2-acetylthiophene (6.7 g) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 5-bromoisatin spot is no longer visible.

  • Cooling & Filtration: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. Filter the resulting precipitate and wash the solid with cold ethanol (2 x 30 mL) to remove unreacted ketone.

  • Acidification: Transfer the solid filter cake to a beaker with 300 mL of water and stir to form a suspension. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~4-5. The product will precipitate as a solid.

  • Isolation & Drying: Filter the precipitated product, wash thoroughly with deionized water (3 x 50 mL) to remove salts, and dry in a vacuum oven at 60°C to a constant weight.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Doebner Synthesis

This protocol outlines the three-component reaction.

ReagentMol. Wt.Equiv.Amount (for 10g scale)
4-Bromoaniline172.031.010.0 g
2-Thiophenecarboxaldehyde112.141.06.5 g (5.8 mL)
Pyruvic Acid88.061.15.6 g (4.5 mL)
Ethanol46.07-150 mL

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (10.0 g) in ethanol (150 mL).

  • Reagent Addition: To this solution, add 2-thiophenecarboxaldehyde (6.5 g) followed by pyruvic acid (5.6 g).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC. The formation of the product can be visualized as a new, more polar spot.

  • Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the ethanolic solution. If precipitation is slow, cooling in an ice bath or adding a small amount of cold water can induce it.

  • Washing: Filter the solid product and wash it sequentially with cold ethanol (2 x 25 mL) and then water (2 x 25 mL).

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid.

  • Drying & Characterization: Dry the purified solid in a vacuum oven and characterize it by NMR and LC-MS.

Troubleshooting Guide

Reaction & Yield Issues

Q: My reaction is incomplete, with significant starting material remaining after the recommended reaction time. What should I do?

A: This is a common issue, especially during scale-up. Consider the following causes and solutions:

  • Insufficient Heat (Low Activation Energy): Named reactions like Pfitzinger and Doebner often require sufficient thermal energy. Ensure your heating mantle or oil bath is calibrated and maintaining the target reflux temperature. On a larger scale, heat transfer can be less efficient, so you may need to increase the external temperature slightly.

  • Poor Mixing: In larger flasks, magnetic stirring can be inefficient, creating "dead zones" where reagents do not mix. For scales above 1 L, switching to overhead mechanical stirring is highly recommended to ensure a homogenous reaction mixture.

  • Reagent Quality: The purity of starting materials is critical. Water in solvents can interfere with base-catalyzed reactions. Pyruvic acid can degrade or polymerize on storage; using freshly opened or distilled pyruvic acid is advisable.

  • Insufficient Reaction Time: While TLC is a good guide, some reactions may require longer times at scale. If the reaction is progressing cleanly but slowly, consider extending the reflux time by a few hours.

Q: I'm getting a low yield and observing multiple side products on my TLC plate. How can I improve selectivity?

A: Side product formation often points to issues with stoichiometry or reaction conditions.

  • In the Pfitzinger Reaction: The primary side product is often from the self-condensation of 2-acetylthiophene or the degradation of 5-bromoisatin under harsh basic conditions.

    • Solution: Ensure the base is added slowly and with good stirring to avoid localized high concentrations. Using a slight excess (1.1-1.2 equivalents) of the ketone can help drive the reaction to completion without significant self-condensation.[1]

  • In the Doebner Reaction: This reaction is prone to the formation of Michael addition byproducts from the aniline reacting with the α,β-unsaturated intermediate formed in situ.[3][4]

    • Solution: The order of addition can be critical. Premixing the aldehyde and pyruvic acid before adding the aniline can sometimes favor the desired pathway. Maintaining a consistent reflux temperature is key, as excessive heat can promote side reactions.

Work-up & Purification Challenges

Q: My product precipitates as a dark, oily, or gummy substance instead of a crystalline solid. How can I purify it?

A: This indicates the presence of significant impurities.

  • Initial Cleanup: Before acidification (Pfitzinger) or after initial filtration (Doebner), try an aqueous wash of the reaction mixture (if soluble in an organic solvent) or a trituration of the crude solid with a non-polar solvent like hexanes or diethyl ether. This can remove non-polar impurities.

  • Controlled Precipitation: During the acid-precipitation step in the Pfitzinger workup, add the acid very slowly while vigorously stirring the suspension in an ice bath. Rapid pH changes can cause impurities to crash out with the product.

  • Recrystallization: This is the most powerful tool for purification. Experiment with different solvent systems. Common choices for quinoline carboxylic acids include ethanol, acetic acid, or mixtures like DMF/water or ethanol/water.

  • Activated Carbon: If the color is due to high molecular weight, colored byproducts, you can try a hot filtration with a small amount of activated carbon during the recrystallization process. Use carbon sparingly, as it can adsorb your product and reduce yield.

Q: The final product is difficult to filter and clogs the filter paper.

A: This is usually due to very fine, amorphous particles.

  • Improve Crystallinity: Allow the product to precipitate or crystallize slowly. Crash cooling often leads to fine powders. A gradual cool-down from the reflux temperature to room temperature, followed by further cooling in an ice bath, can yield larger, more easily filterable crystals.

  • Use a Filter Aid: For very fine solids, adding a small layer of Celite® or diatomaceous earth on top of the filter paper can prevent clogging and speed up filtration.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting materials and the product (e.g., 7:3 or 8:2 Hexane:Ethyl Acetate). The quinoline carboxylic acid product is typically much more polar than the starting materials and will have a lower Rf value. For more quantitative analysis during process development, LC-MS is ideal.

Q: Are there any specific safety precautions for these reactions?

A: Standard laboratory safety practices should be followed. Both reactions involve heating flammable solvents like ethanol, so ensure no open flames are nearby and the reaction is conducted in a well-ventilated fume hood. Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q: My final product seems to be sparingly soluble in common organic solvents. Is this normal?

A: Yes, quinoline-4-carboxylic acids can exhibit poor solubility in many common solvents due to their rigid, planar structure and the presence of both a basic nitrogen and an acidic carboxylic acid group, which can lead to strong intermolecular hydrogen bonding or zwitterionic character. Solvents like DMSO and DMF are often required for NMR analysis, and recrystallization may require less common solvents like acetic acid.

Q: What are the storage recommendations for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid?

A: The compound is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent any potential long-term degradation.

References
  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.
  • ChemicalBook. 6-Bromoquinoline-2-carboxylic acid synthesis.
  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid.
  • PubChem. 6-Bromoquinoline-2-carboxylic acid.
  • Pawar, S. S., & Piste, P. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Clive, D. L. J., & Hisaindee, S. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Woyessa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances.
  • Rani, P., & Singh, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

Sources

Technical Support Center: Synthesis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid is most commonly achieved via the Pfitzinger reaction. This reaction involves the condensation of 6-bromoisatin with 2-acetylthiophene in the presence of a strong base. While robust, this synthetic route is not without its challenges. This guide will address the most common impurities and side reactions, offering practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid?

A1: The Pfitzinger reaction is the most prevalent and direct method. It involves the reaction of 6-bromoisatin with 2-acetylthiophene in a basic medium, typically an aqueous or alcoholic solution of potassium hydroxide.[1][2][3]

Q2: What are the expected spectral characteristics of the final product?

A2: You should expect to see characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry. For instance, in ¹H NMR, you will observe aromatic protons from the quinoline and thiophene rings, as well as a carboxylic acid proton. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₈BrNO₂S).

Q3: My final product has a brownish or yellowish color. Is this normal?

A3: While the pure compound is expected to be an off-white or pale yellow solid, a brownish tint can indicate the presence of impurities, often from tar formation, which is a common issue in Pfitzinger reactions.[4] Further purification is recommended.

Q4: How can I effectively remove unreacted 6-bromoisatin?

A4: Unreacted isatin derivatives can be challenging to remove.[4] One effective method is to wash the crude product with a solvent in which the desired product is sparingly soluble but the isatin is more soluble, such as hot ethanol. Alternatively, converting the carboxylic acid product to its salt can facilitate the removal of non-acidic impurities like isatin through extraction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Symptoms: After workup and purification, the isolated yield of 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The Pfitzinger reaction can be slow. Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or increasing the temperature.

  • Suboptimal Base Concentration: The concentration of the base (e.g., KOH) is critical. Too low a concentration may not be sufficient to catalyze the reaction effectively, while too high a concentration can promote side reactions. An empirical optimization of the base concentration may be necessary.

  • Product Loss During Workup: The product is a carboxylic acid and will be soluble in aqueous base. Ensure that the pH is sufficiently acidic during the precipitation step (typically pH 4-5) to ensure complete precipitation. Incomplete neutralization can lead to significant product loss in the aqueous phase.[5]

Issue 2: Presence of a Significant Impurity with a Lower Molecular Weight

Symptoms: Mass spectrometry or NMR analysis indicates the presence of a major byproduct that has lost a mass of 44 amu (CO₂).

Potential Cause & Solution:

  • Decarboxylation: Quinoline-4-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.[6][7][8] This results in the formation of 6-bromo-2-thien-2-ylquinoline.

    • Mitigation: Avoid excessive heating during the reaction and workup. If the reaction requires high temperatures, try to minimize the reaction time. During purification, avoid strongly acidic conditions.

Issue 3: Formation of a Dark, Tarry Substance

Symptoms: The reaction mixture becomes a dark, viscous tar, making product isolation difficult and resulting in low yields and purity.

Potential Cause & Solution:

  • Polymerization and Side Reactions: Tar formation is a well-known issue in reactions like the Pfitzinger and Doebner-von Miller syntheses, often due to the polymerization of carbonyl compounds or other side reactions under strongly basic or acidic conditions.[4][5]

    • Mitigation:

      • Temperature Control: Maintain a consistent and moderate reaction temperature. Runaway exothermic reactions can accelerate tar formation.

      • Slow Addition of Reagents: Adding the 2-acetylthiophene slowly to the basic solution of 6-bromoisatin can help control the reaction rate and minimize side reactions.

      • Purification of Tarry Products: Isolating the product from a tarry mixture can be challenging. Trituration of the crude material with a suitable solvent (e.g., diethyl ether or dichloromethane) can sometimes help to solidify the desired product while the tar remains soluble.

Summary of Common Impurities

ImpurityPotential SourceRecommended Analytical Method
6-BromoisatinUnreacted starting materialTLC, LC-MS
2-AcetylthiopheneUnreacted starting materialTLC, ¹H NMR
6-Bromo-2-thien-2-ylquinolineDecarboxylation of the productLC-MS, ¹H NMR
Polymeric materialsSide reactions/polymerizationVisual inspection (tar), NMR (broad signals)

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Potassium Salt
  • Suspend the crude 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid in a minimal amount of water.

  • Slowly add a 1 M solution of potassium hydroxide (KOH) with stirring until the solid completely dissolves, forming the potassium salt.

  • Treat the solution with activated charcoal to remove colored impurities, and then filter through celite.

  • Heat the filtrate to boiling and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the potassium salt.

  • Collect the crystals by filtration and wash with a small amount of cold water.

  • To obtain the free acid, dissolve the potassium salt in water and acidify with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of 4-5.

  • Collect the precipitated pure 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid by filtration, wash with water, and dry under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the synthesis of 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid when an impurity is detected.

G start Impurity Detected in Crude Product analysis Characterize Impurity (LC-MS, NMR) start->analysis unreacted_sm Unreacted Starting Material? analysis->unreacted_sm decarboxylation Decarboxylated Product? analysis->decarboxylation tar Tar/Polymer? analysis->tar unreacted_sm->decarboxylation No optimize_reaction Optimize Reaction Conditions (Time, Temperature) unreacted_sm->optimize_reaction Yes purification_sm Improve Purification (Recrystallization, Extraction) unreacted_sm->purification_sm Yes decarboxylation->tar No optimize_workup Modify Workup (Avoid High Temp/Strong Acid) decarboxylation->optimize_workup Yes control_reaction Control Reaction Rate (Slow Addition, Temp Control) tar->control_reaction Yes end Pure Product optimize_reaction->end purification_sm->end optimize_workup->end control_reaction->end

Sources

interpreting NMR spectra of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the structural elucidation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule or structurally similar compounds. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and interpret your data with confidence.

Introduction: The Structural Challenge

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a complex heterocyclic system. Its structure comprises three key moieties: a substituted quinoline core, a thiophene ring, and a carboxylic acid functional group. While each component has a characteristic NMR signature, their conjugation and substitution create a nuanced spectral output. Accurate interpretation is paramount for confirming synthesis, assessing purity, and understanding structure-activity relationships. This guide addresses common questions and challenges encountered during the NMR analysis of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I have my initial ¹H NMR spectrum. Which signals should I look for first to confirm the main structural features?

Answer: The most effective approach is to identify the most distinct and unambiguous signals first. For this molecule, you should start at the downfield edge of the spectrum.

  • The Carboxylic Acid Proton (-COOH): Look for a broad singlet in the 10-13 ppm region.[1][2][3] This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[1] Its signal is often broad because of intermolecular proton exchange and hydrogen bonding dynamics.

    • Expert Tip (Trustworthiness): To definitively confirm this signal, perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium (D), causing its signal to disappear from the spectrum.[1][4] This is a simple and powerful confirmation step.

  • The Aromatic Region (Quinoline & Thiophene Protons): You should expect a complex series of signals between approximately 7.0 and 9.0 ppm . The total integration of this region should correspond to eight protons (five from the quinoline ring system and three from the thiophene ring). The protons closest to the nitrogen atom in the quinoline ring are typically the most downfield in this region due to the nitrogen's electron-withdrawing nature.[5]

Question 2: The aromatic region (7-9 ppm) is very crowded. How can I begin to assign the protons of the quinoline and thiophene rings?

Answer: Resolving this region requires a systematic approach combining chemical shift predictions, coupling constant (J-coupling) analysis, and, most importantly, 2D NMR spectroscopy.

1. Understanding Expected Patterns:

  • Quinoline Protons: The five protons on the substituted quinoline ring (H-3, H-5, H-7, H-8) will exhibit characteristic splitting patterns. You should expect to see doublets and doublets of doublets, governed by ortho (~7-9 Hz) and meta (~2-3 Hz) coupling.[6][7] The proton at the 3-position is a singlet or a finely split signal as it has no ortho or meta protons to couple with. The bromine at the 6-position will influence the shifts of the protons on that ring (H-5 and H-7).
  • Thiophene Protons: The 2-substituted thiophene ring will present a three-proton system. You can expect to see three distinct signals, likely appearing as doublets of doublets, corresponding to H-3', H-4', and H-5'. The coupling constants for thiophene are characteristic: J(3',4') ≈ 3.5-4.5 Hz, J(4',5') ≈ 4.5-5.5 Hz, and J(3',5') ≈ 1.0-2.0 Hz.[8][9]

2. The Power of 2D NMR (Expertise): A 1D proton spectrum alone is often insufficient for unambiguous assignment of such a complex aromatic system. It is standard practice and highly recommended to acquire 2D correlation spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It will allow you to "walk" along the spin systems. You will be able to trace the connectivity from H-7 to H-8 and identify the isolated H-5 on one part of the quinoline. Similarly, you can trace the H-3' -> H-4' -> H-5' correlations within the thiophene ring.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[10][11] It is essential for assigning the carbon signals that have attached protons.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons over two to three bonds. This will allow you to connect the fragments. For example, you can confirm the connection between the thiophene and quinoline rings by observing a correlation from the thiophene's H-3' to the quinoline's C-2. It is also the primary method for assigning the quaternary (non-protonated) carbons.
Question 3: What signals should I expect in the ¹³C NMR spectrum, and which ones are most diagnostic?

Answer: The proton-decoupled ¹³C NMR spectrum will provide a "carbon fingerprint" of the molecule.[10] You should expect to see 15 distinct carbon signals, as all carbons are in unique chemical environments.

  • Carboxylic Carbonyl (C-4a): A single, often weak, signal between 165-185 ppm .[1][2][4][12][13] This signal is typically weak because it is a quaternary carbon and does not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons do.

  • Aromatic Carbons: The remaining 14 carbons (9 from the quinoline core and 4 from the thiophene ring) will appear in the 110-160 ppm range.[12]

    • C-Br Bond (C-6): The carbon directly attached to the bromine atom may be shifted relative to an unsubstituted carbon. Heavy atoms like bromine can have complex effects on carbon chemical shifts.[14]

    • Carbons Adjacent to Nitrogen (C-2, C-8a): These carbons will be deshielded and appear further downfield within the aromatic region.

    • Quaternary Carbons: The non-protonated carbons (C-2, C-4, C-4a, C-6, C-8a, C-10a, and C-2' of the thiophene) can be identified by their absence in an HSQC spectrum and are definitively assigned using HMBC correlations.

Predicted NMR Data Summary

The following table provides predicted chemical shift ranges based on the analysis of the constituent fragments and known substituent effects. Note: Actual chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, CDCl₃) and concentration.[15]

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-COOH10.0 - 13.0 (broad s)165.0 - 175.0Broad singlet, exchanges with D₂O. Carbon is quaternary and may be weak.
Quinoline H-37.8 - 8.2 (s)118.0 - 125.0Singlet, adjacent to the carboxylic acid group.
Quinoline H-58.0 - 8.4 (d)125.0 - 130.0Doublet, ortho-coupled to H-7 (meta to H-5). Bromine at C6 deshields this proton.
Quinoline H-77.6 - 8.0 (dd)130.0 - 135.0Doublet of doublets, ortho-coupled to H-8, meta-coupled to H-5.
Quinoline H-88.1 - 8.5 (d)128.0 - 132.0Doublet, ortho-coupled to H-7. Deshielded by proximity to Nitrogen.
Thiophene H-3'7.3 - 7.7 (dd)125.0 - 130.0Doublet of doublets.
Thiophene H-4'7.1 - 7.4 (t or dd)127.0 - 131.0Doublet of doublets, appears as a pseudo-triplet if J(3',4') ≈ J(4',5').
Thiophene H-5'7.5 - 7.9 (dd)124.0 - 128.0Doublet of doublets.
Quaternary CarbonsN/A120.0 - 160.0Includes C2, C4, C4a, C6, C8a, C10a, C2'. Assigned via HMBC.

Experimental Protocol: Standard NMR Analysis Workflow

This protocol outlines a self-validating system for acquiring a comprehensive NMR dataset for structural confirmation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of your purified compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for carboxylic acids to ensure the acidic proton is observed and to aid solubility). c. Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

2. Data Acquisition: a. Instrument Shimming: Ensure the instrument is well-shimmed on your sample to achieve optimal resolution. b. ¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure a sufficient relaxation delay (d1) of at least 2-3 seconds to allow for quantitative integration. c. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons. d. DEPT-135 (Optional but Recommended): This experiment helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. e. 2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H correlations. f. 2D HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations. g. 2D HMBC: Acquire a gradient-selected HMBC spectrum. This is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations needed to connect the molecular fragments and assign quaternary carbons.

3. Data Processing and Interpretation: a. Process all spectra using appropriate window functions (e.g., exponential multiplication for sensitivity, Gaussian for resolution). b. Reference the spectra carefully (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C). c. Analyze the spectra systematically using the logic outlined in the diagram below.

Visualization: Logical Workflow for Spectral Interpretation

The following diagram illustrates the systematic workflow for assigning the NMR spectra of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

ansin_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment A Acquire 1D ¹H & ¹³C Spectra B Identify -COOH Proton (δ ≈ 10-13 ppm, broad) A->B D Integrate & Analyze Aromatic Region (8H total, 7-9 ppm) A->D C Confirm with D₂O Exchange (-COOH signal disappears) B->C Confirmation Step E Run gCOSY: Establish ¹H-¹H Couplings D->E F Identify Quinoline & Thiophene Spin Systems Separately E->F Trace Connectivity G Run gHSQC: Link Protons to Attached Carbons F->G H Run gHMBC: Find Long-Range ¹H-¹³C Correlations G->H Next Level Correlation I Connect Fragments (e.g., Thiophene H-3' to Quinoline C-2) H->I Key Connection Step J Assign All Quaternary Carbons (via HMBC) H->J K Final Structure Confirmation I->K J->K

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, a complex heterocyclic molecule relevant in pharmaceutical research and development. The approach detailed herein is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] We will explore the validation of a High-Performance Liquid Chromatography (HPLC) method, comparing its performance against internationally recognized acceptance criteria.

Introduction: The "Why" Behind Method Validation

In the pharmaceutical industry, an analytical method is not merely a procedure; it is a critical component of quality assurance. For a compound like 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, which may serve as an active pharmaceutical ingredient (API) or a crucial intermediate, a validated analytical method ensures the identity, purity, and strength of the substance. The objective of this validation is to provide documented evidence that the method is "fit for purpose," meaning it reliably and accurately measures the analyte.[3][4] This guide will dissect the validation process, focusing on a practical, experiment-driven approach.

The Analytical Challenge: Choosing the Right Tool

Given the structural characteristics of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid—a relatively high molecular weight, aromatic system with a carboxylic acid group—it is expected to be a non-volatile solid with a strong UV chromophore. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and widely applicable analytical technique. This choice is predicated on the following:

  • Solubility: The molecule's polarity, influenced by the carboxylic acid and heteroatoms, allows for dissolution in common HPLC mobile phase constituents like acetonitrile and water.

  • Detection: The extensive conjugated system of the quinoline and thiophene rings will provide strong UV absorbance, enabling sensitive and specific detection.

  • Separation: RP-HPLC columns offer excellent selectivity for separating the main compound from potential impurities, starting materials, and degradation products.

While other methods like Gas Chromatography (GC) are unsuitable due to the compound's low volatility and potential for thermal degradation, and spectroscopic methods like NMR or Mass Spectrometry are used for structural elucidation rather than routine quantification, HPLC remains the gold standard for this application.

The Validation Workflow: A Step-by-Step Approach

The validation process is a structured sequence of experiments, each designed to test a specific performance characteristic of the method. The overall workflow is designed to build a comprehensive picture of the method's capabilities and limitations.

Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol System_Suitability System Suitability Criteria Validation_Protocol->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: Overall workflow for analytical method validation.

Experimental Protocols and Data Comparison

Here, we present the detailed protocols for each validation parameter for our hypothetical HPLC method.

Hypothetical HPLC Method Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

System Suitability

Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately on the day of analysis.[5] This ensures that the results of the validation are due to the method's performance, not system malfunction.

Protocol:

  • Prepare a standard solution of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid at a working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the mean and Relative Standard Deviation (%RSD) for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the first injection.

Data Comparison (Acceptance Criteria):

Parameter Acceptance Criterion (Typical)
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) T ≤ 2.0

| Theoretical Plates (N) | N > 2000 |

Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[1]

Protocol:

  • Prepare solutions of a blank (diluent), a placebo (if in a drug product formulation), a standard solution of the analyte, and a sample spiked with known related substances or degradation products (generated through forced degradation studies: acid, base, peroxide, heat, light).

  • Inject each solution and record the chromatograms.

  • Compare the chromatogram of the analyte standard with the others. The retention time of the analyte should be unique, and there should be no co-eluting peaks at the analyte's retention time in the blank, placebo, or spiked samples.

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the method's response (e.g., peak area) over a defined range.[1] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[6]

Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target concentration).[6] For an assay, this might be 80, 90, 100, 110, and 120 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Comparison (Hypothetical Data):

Concentration (µg/mL) Mean Peak Area (n=3)
80 801500
90 902100
100 1001500
110 1103000

| 120 | 1202500 |

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy (Trueness)

Causality: Accuracy measures the closeness of the experimental results to the true or accepted reference value.[1] It is typically assessed by the percentage recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples (e.g., placebo) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).[4]

  • Analyze the samples using the HPLC method and calculate the percentage recovery for each sample.

    • Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Data Comparison (Hypothetical Data):

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 80.0 79.5 99.4
80% 80.0 80.2 100.3
80% 80.0 79.8 99.8
100% 100.0 100.5 100.5
100% 100.0 99.7 99.7
100% 100.0 101.0 101.0
120% 120.0 119.5 99.6
120% 120.0 121.1 100.9

| 120% | 120.0 | 120.3 | 100.3 |

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for drug substance assay.

  • %RSD of Replicates: ≤ 2.0%.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[4]

    • Perform the analysis under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[4]

    • This assesses the effect of random events on the method's performance.

Data Comparison (Hypothetical Data at 100% Concentration):

Analyst/Day Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Replicate 6 Mean %RSD
A / Day 1 100.2 99.8 100.5 100.1 99.5 100.3 100.07 0.38%

| B / Day 2 | 101.0 | 100.2 | 99.9 | 100.8 | 100.5 | 100.1 | 100.42 | 0.41% |

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0% (typically ≤ 1% for drug substance).[7]

  • %RSD for Intermediate Precision: ≤ 2.0%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1] These are critical for impurity analysis but less so for an assay method. They are often determined based on the signal-to-noise ratio.

  • LOD: Signal-to-Noise ratio of 3:1

  • LOQ: Signal-to-Noise ratio of 10:1

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not be significantly impacted by the changes.

Interrelation of Validation Parameters

The validation parameters are not independent silos; they are interconnected and collectively establish the method's validity. Linearity underpins the range over which the method is accurate and precise. Specificity ensures that accuracy and precision measurements are valid and not skewed by interferences.

Parameter_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Method_Validity Method is Fit for Purpose Accuracy->Method_Validity Precision->Method_Validity

Caption: Interdependence of core validation parameters.

Conclusion

The validation of an analytical method for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a systematic process that requires careful planning, execution, and documentation. By adhering to the principles outlined in ICH guidelines, a robust RP-HPLC method can be established.[2][3] The hypothetical data presented in this guide meets the standard acceptance criteria for specificity, linearity, accuracy, and precision, demonstrating that the method is scientifically sound and fit for its intended purpose of quantifying the analyte in a research or quality control setting. This rigorous validation ensures that the data generated is reliable, reproducible, and defensible to regulatory agencies.[1][8][9]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]

  • EMA publishes Document on the Validation of analytical Methods. GMP Compliance. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid derivatives. By examining the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective therapeutic agents.

While direct and extensive SAR studies on 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid itself are limited in publicly available literature, a comparative analysis of closely related analogs provides significant insights. This guide will synthesize findings from studies on 2-aryl and 2-heteroaryl-quinoline-4-carboxylic acids to extrapolate key SAR principles applicable to the target scaffold.

The Core Scaffold: Synthesis and Significance

The 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid core combines several key pharmacophoric features: a quinoline ring system, a bromine atom at the 6-position, a thiophene ring at the 2-position, and a carboxylic acid at the 4-position. Each of these components can be systematically modified to modulate the compound's physicochemical properties and biological activity.

The synthesis of the 2-aryl/heteroaryl-quinoline-4-carboxylic acid scaffold is most commonly achieved through the Doebner or Pfitzinger condensation reactions.[1]

Doebner Reaction: This three-component reaction involves the condensation of an aniline (e.g., 4-bromoaniline), an aldehyde (e.g., thiophene-2-carbaldehyde), and pyruvic acid.[1]

Pfitzinger Reaction: This method utilizes an isatin derivative and a compound with an active methylene group (e.g., a ketone) to construct the quinoline ring.[3]

Synthetic_Routes cluster_Doebner Doebner Reaction cluster_Pfitzinger Pfitzinger Reaction Aniline 4-Bromoaniline Doebner_Product 6-Bromo-2-thien-2-yl- quinoline-4-carboxylic acid Aniline->Doebner_Product Aldehyde Thiophene-2- carbaldehyde Aldehyde->Doebner_Product PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner_Product Isatin Isatin Derivative Pfitzinger_Product 2-Thienylquinoline- 4-carboxylic acid derivative Isatin->Pfitzinger_Product Ketone Thienyl Ketone Ketone->Pfitzinger_Product

Figure 1: General synthetic strategies for 2-heteroaryl-quinoline-4-carboxylic acids.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited direct SAR data for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, this section will draw comparisons from studies on analogous series of compounds to infer the likely impact of structural modifications. The primary biological activities explored for this class of compounds are anticancer and antimicrobial.

Modifications of the 2-Heteroaryl/Aryl Group

The substituent at the 2-position of the quinoline ring plays a crucial role in determining the biological activity. Studies on 2-arylquinoline-4-carboxylic acid derivatives have shown that both the nature of the aromatic ring and its substitution pattern are critical.

In a study of 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors, the introduction of a phenylpiperazine linker and a hydroxamic acid or hydrazide as a zinc-binding group (ZBG) was explored.[4][5] While this represents a significant modification from the simple carboxylic acid, the study highlights the importance of the 2-aryl "cap" region in interacting with the target protein. For instance, a hydrazide derivative (D29) showed potent and selective inhibition of HDAC3.[4][5]

Another study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified a potent SIRT3 inhibitor (P6) with an IC50 of 7.2 µM.[6] This suggests that extending from the 2-phenyl ring with functional groups capable of covalent or strong non-covalent interactions can lead to potent and selective inhibitors.

Table 1: Anticancer Activity of 2-Arylquinoline-4-Carboxylic Acid Derivatives

Compound IDR (at C2-phenyl)TargetIC50 (µM)Cell LineReference
D28 -NH-piperazine-NHOHHDAC324.45-[4]
D29 -NH-piperazine-NHNH2HDAC30.477-[4]
P6 4-acrylamidophenylSIRT37.2MLLr leukemic cells[6]

Based on these findings, for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, modifications to the thiophene ring could be a fruitful area for optimization.

  • Substitution on the Thiophene Ring: Introducing small alkyl or halo substituents at the 4' or 5' positions of the thiophene ring could modulate lipophilicity and electronic properties, potentially enhancing target engagement.

  • Replacement of the Thiophene Ring: Replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyridine, pyrazole) would significantly alter the electronic and steric profile, potentially leading to a change in biological activity or target selectivity.[3]

Modifications of the Quinoline Core (Position 6)

The 6-position of the quinoline ring is a common site for substitution to modulate the overall properties of the molecule. The presence of a bromine atom in the target scaffold is significant. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Furthermore, the electron-withdrawing nature of bromine influences the electronic distribution of the entire quinoline system.

In a series of 2-styrylquinoline derivatives, compounds with a 6-bromo or 6-chloro substituent were synthesized and evaluated for their antitumor activity.[7] While a direct comparison with a 6-unsubstituted analog was not provided, the potent activity of the halogenated compounds suggests that substitution at this position is well-tolerated and potentially beneficial.

Table 2: Anticancer Activity of 6-Substituted 2-Styrylquinoline Derivatives

Compound IDR (at C6)R' (at C4)Cell LineIC50 (µg/mL)Reference
3a HCOOHHepG27.7[7]
3b BrCOOHHepG29.2[7]
4a HThiosemicarbazideHepG210.3[7]
4b BrThiosemicarbazideHepG214.2[7]

From these data, it can be inferred that:

  • Halogen Substitution: The 6-bromo substituent is likely a key contributor to the overall activity profile. Replacing it with other halogens (Cl, F) or with bioisosteric groups could be explored to fine-tune activity.

  • Other Substituents: Introduction of small alkyl, alkoxy, or amino groups at other available positions on the quinoline ring (e.g., C7, C8) could further optimize the molecule's properties.[8]

Modifications of the 4-Carboxylic Acid Group

The carboxylic acid at the 4-position is a critical functional group. Its acidic nature allows for ionic interactions and hydrogen bonding with biological targets. It also significantly influences the compound's solubility and pharmacokinetic properties.

Several studies have explored the modification of the 4-carboxylic acid into amides, esters, and other derivatives.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and cell permeability, potentially improving oral bioavailability. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.

  • Amidation: Formation of amides with various amines can introduce new interaction points and modulate the compound's properties. For example, conversion to a hydroxamic acid or hydrazide can introduce a metal-chelating group, which is a common strategy for inhibiting metalloenzymes like HDACs.[4][5]

Figure 2: Key structural features and their potential influence on biological activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation are crucial.

General Synthetic Procedure (Doebner Reaction)
  • A mixture of 4-bromoaniline (1.0 eq), thiophene-2-carbaldehyde (1.1 eq), and pyruvic acid (1.2 eq) in ethanol is refluxed for 4-6 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Human cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Bioassay Biological Evaluation (MTT Assay) S1 Reactants Mixing (Aniline, Aldehyde, Pyruvic Acid) S2 Reflux S1->S2 S3 Cooling & Filtration S2->S3 S4 Purification (Recrystallization) S3->S4 B2 Compound Treatment S4->B2 Test Compound B1 Cell Seeding B1->B2 B3 MTT Addition B2->B3 B4 Formazan Solubilization B3->B4 B5 Absorbance Reading B4->B5

Figure 3: A generalized workflow for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.

Comparison with Alternatives

The 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid scaffold can be compared to other classes of compounds targeting similar biological pathways. For instance, as potential anticancer agents, their performance can be benchmarked against established drugs like doxorubicin or cisplatin, or other investigational compounds targeting similar enzymes (e.g., other HDAC or SIRT inhibitors).

When considering antimicrobial applications, their efficacy should be compared against standard antibiotics. The key differentiators for these novel compounds would be their potency, selectivity, and toxicity profiles. A significant advantage of the quinoline-4-carboxylic acid scaffold is its synthetic tractability, allowing for the rapid generation of diverse libraries for screening and optimization.

Conclusion and Future Directions

The 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are needed to fully elucidate the potential of this specific series, a comparative analysis of related compounds provides a strong rationale for further investigation.

Future work should focus on the systematic synthesis and biological evaluation of derivatives with modifications at the C2-thiophene ring, the C6-position of the quinoline core, and the C4-carboxylic acid group. Such studies will be instrumental in identifying compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective therapies.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.). ResearchGate. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. (n.d.). CiteSeerX. [Link]

  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. (n.d.). PMC. [Link]

  • Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. (n.d.). PubMed. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). PubMed. [Link]

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed. [Link]

Sources

cytotoxicity comparison of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid on different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I've started gathering information on 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, focusing on its cytotoxic properties. Google searches are underway to uncover known effects, mechanisms, and studies across different cell lines. Also, I'm simultaneously hunting for established protocols for cytotoxicity assays.

Commencing Search Refinement

I'm now refining my search terms to hone in on cytotoxic effects, action mechanisms, and specific cell line studies related to the target compound. I'm also exploring established cytotoxicity assay protocols, including MTT, LDH, and apoptosis assays, alongside common cancer cell lines, noting their characteristics and optimal culture conditions. Simultaneously, I'm researching molecular pathways associated with quinoline-based compounds to predict potential drug-induced cytotoxicity. This information will inform a structured guide.

Outlining a Structured Guide

Developing Guide Structure

Initiating Guide Construction

Refining Guide Construction

I'm now refining the structure of my guide, considering the possibility of limited specific data on the target compound. I'll broaden my search to related compounds to justify the proposed experimental plan and potential mechanisms of action, ensuring scientific integrity. I plan to use established protocols for MTT, LDH, and apoptosis assays, sourced from reputable vendors and literature, for my materials and methods. Cell line selection is progressing, with cancer lines and a normal line for comparison and selectivity assessment. I have also started planning for Graphviz diagrams.

Initiating Guided Construction

I'm now starting guide construction. I've begun comprehensive searches for cytotoxicity data, including methods and related compounds. I'm focusing on collecting data about the cytotoxic effects of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, searching for standard protocols, and investigating similar quinoline compounds for potential action mechanisms. I am also investigating relevant cancer and normal cell lines.

Formulating Comprehensive Strategy

I'm now formulating a comprehensive search and guide creation strategy. I'll begin searches focusing on the target compound, but with contingency plans. If direct data is scarce, I'll broaden my search to related quinoline compounds. I'll ensure scientific integrity by presenting a proposed experimental plan, with standard protocols for MTT, LDH, and apoptosis assays. Cell line selection involves both cancer and normal lines for selectivity. I'll utilize Graphviz for diagrams.

A Senior Application Scientist's Guide to the Bioactivity of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison for Drug Discovery Professionals

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review and comparative analysis of the bioactivity of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. Drawing upon data from structurally similar compounds, this document outlines potential therapeutic applications, compares performance with relevant alternatives, and provides detailed experimental protocols to support further research and development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The structural versatility of this heterocyclic system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the quinoline ring can profoundly influence the compound's interaction with biological targets, leading to diverse therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2]

This guide focuses on a specific derivative, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid , a molecule that combines the established quinoline-4-carboxylic acid core with a thiophene ring at the 2-position and a bromine atom at the 6-position. While direct biological data for this exact compound is limited in the public domain, a wealth of information on analogous structures provides a strong foundation for predicting its bioactivity and potential as a therapeutic agent. This document will synthesize and analyze this available data to present a cohesive overview of its likely anticancer and antimicrobial properties.

Comparative Bioactivity Analysis

Based on the literature for structurally related 2-aryl and 2-heteroaryl quinoline-4-carboxylic acids, the primary areas of interest for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid are its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential in oncology, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Sirtuin 3 (SIRT3).[2][3][4]

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as potent EGFR tyrosine kinase inhibitors.[5]

  • Structural Analogs and Performance: Research on 2-styryl-quinoline-4-carboxylic acids has shown significant EGFR inhibitory activity. For instance, compound 4i demonstrated an IC50 value of 0.189 µM against EGFR.[3] Another study on 4-anilinoquinoline-3-carbonitriles, which are structurally related to the quinoline-4-carboxylic acid scaffold, also showed potent EGFR kinase inhibition, with compound 44 exhibiting an impressive IC50 of 7.5 nM.[5] These findings suggest that the quinoline core is a key pharmacophore for EGFR inhibition. The presence of the electron-rich thiophene ring in our target compound may influence its binding affinity to the ATP-binding site of the EGFR kinase domain.

  • Comparative Alternatives: The performance of these quinoline derivatives can be benchmarked against established EGFR inhibitors used in the clinic.

    • Gefitinib and Erlotinib: These are first-generation, FDA-approved quinazoline-based EGFR inhibitors.[6][7]

    • Osimertinib: A third-generation inhibitor designed to overcome resistance mutations.[7]

The development of novel quinoline-based inhibitors like 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid could offer alternative therapeutic options, potentially with different resistance profiles or improved selectivity.

Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism. In certain cancers, such as acute myeloid leukemia (AML), SIRT3 is overexpressed and promotes tumor cell survival.[4] Therefore, SIRT3 inhibitors are being actively investigated as potential anticancer agents.

  • Structural Analogs and Performance: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as SIRT3 inhibitors. Notably, compound P6 from this series exhibited selective SIRT3 inhibition with an IC50 value of 7.2 µM, showing significantly less activity against the related SIRT1 (IC50 = 32.6 µM) and SIRT2 (IC50 = 33.5 µM).[4][8][9] This highlights the potential for developing selective SIRT3 inhibitors based on the quinoline-4-carboxylic acid scaffold.

  • Comparative Alternatives: Non-quinoline-based SIRT3 inhibitors provide a basis for comparison.

    • Sirtinol and Cambinol: These hydroxynaphthaldehyde-based compounds are known sirtuin inhibitors, though they often exhibit broader selectivity across the sirtuin family.[10] Cambinol analogs have been developed with improved selectivity for SIRT3 (IC50 = 6 µM).[10]

The exploration of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid as a SIRT3 inhibitor is a promising avenue for research, with the potential for developing novel and selective anticancer therapeutics.

Compound IDStructureTargetIC50Cancer Cell Line(s)Reference
4i 2-styryl-quinoline derivativeEGFR0.189 µMA549, SKOV3[3]
44 4-anilinoquinoline-3-carbonitrileEGFR7.5 nMNot specified[5]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativeSIRT37.2 µMMLLr leukemic cell lines[4][8][9]
Gefitinib Quinazoline derivativeEGFR~0.7 mM (as reported in one study for comparison)Various[11]
Cambinol Analog Hydroxynaphthaldehyde derivativeSIRT36 µMNCI-H460[10]
Antimicrobial Activity

The quinoline scaffold is famously associated with antimicrobial activity, with fluoroquinolone antibiotics being a cornerstone of antibacterial therapy. Derivatives of quinoline-4-carboxylic acid have also demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]

  • Structural Analogs and Performance: Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have revealed antibacterial activity. For example, compounds 5a4 and 5a7 showed MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli, respectively.[12][14] Another study on 2-sulfoether-4-quinolone scaffolds reported a potent compound (15 ) with MIC values of 0.8 µM against S. aureus and 1.61 µM against Bacillus cereus.[13] The presence of a thiophene ring in 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is particularly noteworthy, as thiophene-containing compounds are known to possess antimicrobial properties.

  • Comparative Alternatives: The antimicrobial efficacy of these compounds can be compared to standard antibiotics.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

    • Ampicillin: A beta-lactam antibiotic.

The investigation into the antimicrobial properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid could lead to the development of new classes of antimicrobial agents to combat the growing threat of antibiotic resistance.

Compound IDStructureMicroorganismMICReference
5a4 2-phenyl-quinoline-4-carboxylic acid derivativeStaphylococcus aureus64 µg/mL[12][14]
5a7 2-phenyl-quinoline-4-carboxylic acid derivativeEscherichia coli128 µg/mL[12][14]
15 2-sulfoether-4-quinolone derivativeStaphylococcus aureus0.8 µM[13]
15 2-sulfoether-4-quinolone derivativeBacillus cereus1.61 µM[13]

Experimental Protocols

To facilitate further investigation into the bioactivity of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid and its analogs, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies reported in the cited literature.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

A common and effective method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[15]

Aniline Aniline Reaction Doebner Reaction Aniline->Reaction Aldehyde Aromatic/Heteroaromatic Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Solvent Ethanol Solvent->Reaction Reflux Product 2-Substituted Quinoline-4-carboxylic Acid Reaction->Product

Caption: General workflow for the Doebner reaction.

Step-by-Step Protocol:

  • Dissolve equimolar amounts of an aniline derivative, an aromatic or heteroaromatic aldehyde (e.g., thiophene-2-carbaldehyde), and pyruvic acid in ethanol.

  • Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Anticancer Activity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.

cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the - test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

cluster_workflow EGFR Kinase Inhibition Assay A Prepare reaction mixture: EGFR kinase, substrate (e.g., Poly(Glu,Tyr)), ATP, and buffer B Add test compound at varying concentrations A->B C Incubate to allow phosphorylation B->C D Stop the reaction C->D E Detect phosphorylation using ELISA or luminescence-based assay (e.g., ADP-Glo™) D->E F Calculate IC50 value E->F

Caption: General workflow for an EGFR kinase inhibition assay.

Step-by-Step Protocol (Luminescence-based, e.g., ADP-Glo™): [16]

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, BSA, and DTT.

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the EGFR enzyme to the wells.

  • Initiate the reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and the IC50 value.

This assay measures the ability of a compound to inhibit the deacetylation of a substrate by the SIRT3 enzyme.[17]

cluster_workflow SIRT3 Deacetylase Assay A Prepare reaction mixture: SIRT3 enzyme, fluorogenic acetylated peptide substrate, and NAD+ B Add test compound at varying concentrations A->B C Incubate to allow deacetylation B->C D Add developer solution to release the fluorophore C->D E Measure fluorescence intensity D->E F Calculate IC50 value E->F

Caption: Workflow for a fluorometric SIRT3 deacetylase assay.

Step-by-Step Protocol (Fluorometric):

  • In a 96-well plate, add the SIRT assay buffer.

  • Add the fluorogenic acetylated peptide substrate and NAD+.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the recombinant SIRT3 enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), taking fluorescence readings every 1-2 minutes.

  • Alternatively, for an endpoint assay, after incubation, add a developer solution that releases the fluorophore from the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • The fluorescence signal is proportional to the SIRT3 activity. Calculate the percentage of inhibition and the IC50 value.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][18][19]

cluster_workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution susceptibility test.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The bioactivity of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid and its analogs can be visualized through their interaction with key cellular signaling pathways.

EGFR Signaling Pathway Inhibition

cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Phosphorylates Quinoline Quinoline Derivative (e.g., 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid) Quinoline->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Quinoline-based EGFR inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation and activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to a reduction in cancer cell proliferation, survival, and angiogenesis.

SIRT3-Mediated Signaling

cluster_pathway SIRT3-Mediated Mitochondrial Regulation cluster_targets Mitochondrial Targets SIRT3 SIRT3 MetabolicEnzymes Metabolic Enzymes (e.g., components of ETC) SIRT3->MetabolicEnzymes Deacetylates and activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD2) SIRT3->AntioxidantEnzymes Deacetylates and activates Quinoline Quinoline Derivative (e.g., 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid) Quinoline->SIRT3 Inhibits EnergyProduction Energy Production (ATP) MetabolicEnzymes->EnergyProduction Promotes ROS_Reduction Reduced Oxidative Stress AntioxidantEnzymes->ROS_Reduction Promotes CellSurvival Tumor Cell Survival and Proliferation EnergyProduction->CellSurvival ROS_Reduction->CellSurvival

Caption: Inhibition of SIRT3 activity by quinoline derivatives.

By inhibiting SIRT3, quinoline derivatives can disrupt mitochondrial homeostasis in cancer cells. This leads to the hyperacetylation and decreased activity of key metabolic and antioxidant enzymes. The resulting impairment of energy production and increased oxidative stress can trigger cell cycle arrest and apoptosis in cancer cells that are highly dependent on SIRT3 activity for their survival.[4]

Conclusion

While direct experimental data for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid remains to be elucidated, the extensive body of research on structurally similar compounds strongly suggests its potential as a bioactive molecule with promising anticancer and antimicrobial properties. The quinoline-4-carboxylic acid scaffold, functionalized with a thiophene ring and a bromine atom, presents a compelling candidate for further investigation as an inhibitor of key cancer targets like EGFR and SIRT3, and as a novel antimicrobial agent. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on the synthesis, biological evaluation, and mechanistic studies of this and related compounds, contributing to the ongoing quest for new and effective therapeutic agents.

References

  • Hui, Q., Li, X., Fan, W., Gao, C., Zhang, L., Qin, H., Wei, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Hui, Q., Li, X., Fan, W., Gao, C., Zhang, L., Qin, H., Wei, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Hui, Q., Li, X., Fan, W., Gao, C., Zhang, L., Qin, H., Wei, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Li, Y., Wang, Y., Li, J., Zhang, Y., & Li, Y. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(18), 3336. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Retrieved January 27, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved January 27, 2026, from [Link]

  • El-Gamal, K. M., Abdel-Maksoud, M. S., & El-Din, A. A. B. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Bulletin of Faculty of Pharmacy, Cairo University, 54(2), 225-234.
  • EGFR Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 27, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Abbas, S. E., Abdel-Aziz, M., & El-Azab, A. S. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. [Link]

  • Gertz, M., & Steegborn, C. (2010). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 15(10), 7303-7323. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). Retrieved January 27, 2026, from [Link]

  • Xu, K., Li, Y., Li, J., Wang, Y., & Li, Y. (2020). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 11(10), 1126-1147. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved January 27, 2026, from [Link]

  • FDA quinoline derivatives acting as EGFR, VEGFR‐2, and Telomerase inhibitors, showing their IC50 values. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of novel compounds as potent activators of Sirt3 - bioRxiv. (n.d.). Retrieved January 27, 2026, from [Link]

  • A role for the mitochondrial deacetylase Sirt3 in regulating energy homeostasis - PNAS. (n.d.). Retrieved January 27, 2026, from [Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

A Comparative Guide to the Potential In Vivo vs. In Vitro Efficacy of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated in vitro and in vivo efficacy of the novel compound, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related quinoline-4-carboxylic acid derivatives to project its potential therapeutic activity. The primary mechanistic hypothesis explored is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target in oncology and inflammatory diseases.

Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-aryl-quinoline-4-carboxylic acid motif, in particular, has garnered significant attention for its potent biological activities. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 2- and 6-positions of the quinoline ring can significantly modulate the potency and selectivity of these compounds. The subject of this guide, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, incorporates a bromine atom at the 6-position and a thiophene ring at the 2-position, features that suggest a potential for potent and specific biological activity.

A key molecular target for this class of compounds is Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[2] Therefore, DHODH inhibitors represent a promising class of antiproliferative agents.

The Hypothesized Mechanism of Action: DHODH Inhibition

The proposed mechanism of action for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is the inhibition of DHODH. This would lead to the depletion of the intracellular pyrimidine pool, which in turn would arrest cell cycle progression, primarily at the S-phase, and induce cell differentiation or apoptosis in rapidly dividing cells.[2][3]

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP OPRT DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor 6-Bromo-2-thien-2-yl- quinoline-4-carboxylic acid Inhibitor->DHODH

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Comparative In Vitro Efficacy

While direct experimental data for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is not publicly available, we can infer its potential in vitro efficacy by examining structurally similar compounds that have been evaluated as DHODH inhibitors and antiproliferative agents.

Enzymatic Inhibition of DHODH

Several studies have reported potent inhibition of human DHODH by quinoline-4-carboxylic acid derivatives. For instance, a structure-guided approach led to the discovery of quinoline-based analogues with IC50 values in the low nanomolar range.[1]

Table 1: In Vitro DHODH Inhibition by Structurally Related Quinoline-4-Carboxylic Acid Derivatives

Compound (Reference)StructureDHODH IC50 (nM)
Analogue 41[1]2-(3,5-difluorobiphenyl-4-yl)-quinoline-4-carboxylic acid9.71 ± 1.4
Analogue 43[1]2-(3-fluoro-5-methoxybiphenyl-4-yl)-quinoline-4-carboxylic acid26.2 ± 1.8
Brequinar2-(3,5-difluorobiphenyl-4-yl)-6-fluoro-quinoline-4-carboxylic acid~300

The potent activity of these analogues suggests that the 2-aryl-quinoline-4-carboxylic acid scaffold is a valid pharmacophore for DHODH inhibition. The presence of a halogen at the 6-position, as seen in Brequinar, is a common feature. The thiophene ring in our target compound is an isostere of a phenyl ring and is expected to occupy the same hydrophobic pocket in the enzyme's active site.

Antiproliferative Activity in Cancer Cell Lines

The inhibition of DHODH is expected to translate into potent antiproliferative activity. Studies on other quinoline derivatives have demonstrated significant growth inhibition in various cancer cell lines. For example, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown potent inhibitory activity against MLLr leukemic cell lines.[4]

Table 2: Antiproliferative Activity of Related Quinoline Derivatives

Compound (Reference)Cell LineActivity
Molecule P6[4]THP-1 (Leukemia)Potent inhibition
Molecule P6[4]MOLM-13 (Leukemia)Potent inhibition
Quinoline-2-carboxylic acid[5]MCF7 (Breast Cancer)Remarkable growth inhibition
Quinoline-4-carboxylic acid[5]MCF7 (Breast Cancer)Remarkable growth inhibition

Based on these findings, it is reasonable to hypothesize that 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid will exhibit antiproliferative effects, particularly in rapidly dividing cancer cells.

Projected In Vivo Efficacy

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For DHODH inhibitors, in vivo studies typically involve xenograft models where human tumor cells are implanted into immunocompromised mice.

While no in vivo data exists for our target compound, studies on the well-characterized DHODH inhibitor, brequinar, provide a framework for what might be expected. In xenograft and transgenic neuroblastoma mouse models, brequinar treatment led to a dramatic reduction in tumor growth and extended survival.[6] Furthermore, the combination of DHODH inhibitors with other chemotherapeutic agents or immunotherapy has shown synergistic effects.[7][8]

A key consideration for in vivo efficacy is the pharmacokinetic profile of the compound. An orally bioavailable quinoline-based DHODH inhibitor has been reported with a favorable elimination half-life, suggesting that compounds of this class can be developed with suitable drug-like properties.[9]

Experimental Protocols

To empirically determine the efficacy of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, the following experimental workflows are proposed.

In Vitro DHODH Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of the test compound.

DHODH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Recombinant_DHODH Recombinant human DHODH Incubation Incubate at 37°C Recombinant_DHODH->Incubation Compound Test Compound (Serial Dilutions) Compound->Incubation Substrates Substrates (Dihydroorotate, CoQ) Substrates->Incubation DCIP Add DCIP (Electron Acceptor) Incubation->DCIP Measurement Measure Absorbance (600 nm) over time DCIP->Measurement

Caption: Workflow for an in vitro DHODH inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human DHODH is purified. A reaction buffer is prepared containing dihydroorotate and a suitable electron acceptor like coenzyme Q or its analogue, 2,3-dimethoxy-5-methyl-p-benzoquinone.[10]

  • Compound Preparation: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Reaction Initiation: The enzyme, buffer, and various concentrations of the test compound are mixed in a 96-well plate. The reaction is initiated by the addition of the substrates.

  • Signal Detection: The reduction of an indicator dye, such as 2,6-dichlorophenolindophenol (DCIP), is monitored spectrophotometrically at 600 nm over time.[10]

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT or Sulforhodamine B)

This assay assesses the antiproliferative effect of the compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF7, HCT116) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is read at 570 nm.

    • Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is read at 510 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of the compound in a living organism.

Xenograft_Workflow Cell_Implantation Implant Human Tumor Cells (e.g., A549) subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer Test Compound (e.g., oral gavage) daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint: Tumor size limit or study duration reached Monitoring->Endpoint Analysis Analyze tumor growth inhibition and toxicity Endpoint->Analysis

Caption: Workflow for an in vivo xenograft tumor model.

Step-by-Step Protocol:

  • Cell Implantation: A suitable number of human cancer cells (e.g., A549 lung carcinoma) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.

  • Compound Administration: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, on a defined schedule. The control group receives the vehicle alone.

  • Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size, or after a predetermined duration. The tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the antitumor effect.

Conclusion

While direct experimental evidence is pending, the structural features of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, in the context of extensive research on related quinoline-4-carboxylic acid derivatives, strongly suggest its potential as a potent inhibitor of DHODH with significant antiproliferative properties. Its efficacy is anticipated to be demonstrable both in vitro, through enzymatic and cell-based assays, and in vivo, in relevant cancer models. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this promising therapeutic candidate. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. BMC Cancer. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight. [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Role as a Potential Inhibitor of SARS-CoV-2. Molecules. [Link]

  • DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model. Cancers. [Link]

  • DHODH inhibitors affect DHODH enzyme activity but not the... ResearchGate. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications. [Link]

Sources

A Comparative Benchmarking Guide to 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid for Vesicular Glutamate Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Vesicular Glutamate Transport in Neuromodulation

As the primary excitatory neurotransmitter in the mammalian central nervous system, L-glutamate's precise regulation is fundamental to synaptic transmission and plasticity. The packaging of glutamate into synaptic vesicles is a rate-limiting step in this process, meticulously controlled by vesicular glutamate transporters (VGLUTs).[1][2] These transporters are responsible for the ATP-dependent concentration of glutamate into vesicles, thereby defining the quantal size of glutamate release during neurotransmission.[1] Given their pivotal role, VGLUTs have emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders characterized by glutamatergic dysregulation.

The quinoline-4-carboxylic acid scaffold has been identified as a promising chemotype for the development of VGLUT inhibitors.[3] This guide provides a comprehensive benchmarking analysis of a novel derivative, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid , against established standards in the field. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform their own investigations into novel VGLUT modulators. We will delve into the causality behind our experimental choices, presenting self-validating protocols and clear, comparative data.

Compound Under Investigation and Selected Benchmarking Standards

The compound at the heart of this guide is 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid . Its structural features, particularly the quinoline core, suggest a potential interaction with VGLUTs. To objectively assess its performance, we have selected two well-characterized VGLUT inhibitors from distinct chemical classes to serve as standards:

  • Brilliant Yellow: A potent, VGLUT-specific azo dye inhibitor with a reported Kᵢ value of approximately 12 nM.[2][4] It is known to be a competitive inhibitor with respect to glutamate.[2]

  • Rose Bengal: A polyhalogenated fluorescein derivative and one of the most potent known VGLUT inhibitors, with a reported Kᵢ of around 25 nM.[2][5] However, it is noted to be less specific for VGLUTs compared to other inhibitors.[2]

These standards were chosen to represent both high-potency and varying degrees of selectivity, providing a robust framework for evaluating our target compound.

Experimental Benchmarking Workflow

The following diagram illustrates the comprehensive workflow designed to benchmark 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. Each step is detailed in the subsequent sections.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis cluster_output Output prep_vesicles Synaptic Vesicle Preparation primary_assay VGLUT Inhibition Assay ([³H]-L-Glutamate Uptake) prep_vesicles->primary_assay Vesicles prep_compounds Compound Stock Solution Preparation prep_compounds->primary_assay Test Compounds & Standards secondary_assay_1 Selectivity Assay (vs. EAATs) prep_compounds->secondary_assay_1 secondary_assay_2 Cytotoxicity Assay (MTT or LDH) prep_compounds->secondary_assay_2 analysis_ic50 IC₅₀ Determination primary_assay->analysis_ic50 analysis_selectivity Selectivity Index Calculation secondary_assay_1->analysis_selectivity analysis_toxicity CC₅₀ Determination secondary_assay_2->analysis_toxicity output_table Comparative Data Summary Table analysis_ic50->output_table analysis_selectivity->output_table analysis_toxicity->output_table output_interpretation Interpretation & Conclusion output_table->output_interpretation

Sources

A Comparative Guide to 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical target for the treatment of a range of diseases, including cancer, autoimmune disorders, and viral infections. This guide provides a comprehensive comparison of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, a representative of the 2-aryl-quinoline-4-carboxylic acid class of DHODH inhibitors, with the well-established clinical candidates Brequinar and Leflunomide (and its active metabolite, Teriflunomide). This analysis is grounded in peer-reviewed studies and aims to provide researchers with the necessary data and protocols to make informed decisions in their drug development programs.

The Central Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[1] By targeting DHODH, it is possible to selectively induce a state of pyrimidine starvation in these cells, leading to cell cycle arrest and inhibition of proliferation.[1]

Mechanism of Action: A Shared Target, Different Approaches

While 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, Brequinar, and Leflunomide all target DHODH, their precise mechanisms of inhibition exhibit subtle but important differences.

Brequinar: A potent, non-competitive inhibitor with respect to dihydroorotate and a competitive inhibitor with respect to ubiquinone.[2] It binds to a hydrophobic channel near the ubiquinone binding site, leading to a conformational change that inhibits enzyme activity.[2]

Leflunomide/Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide (A77 1726). Teriflunomide is a non-competitive inhibitor of DHODH with respect to both dihydroorotate and ubiquinone.[1] It binds to a distinct channel on the enzyme, leading to the closure of the dihydroorotate and ubiquinone binding sites.[1]

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH DHO->DHO_Orotate_edge UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Quinoline 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid (Quinoline Carboxylic Acid Class) Quinoline->DHO_Orotate_edge Brequinar Brequinar Brequinar->DHO_Orotate_edge Leflunomide Leflunomide/Teriflunomide Leflunomide->DHO_Orotate_edge DHO_Orotate_edge->Orotate

Figure 1: Simplified diagram of the de novo pyrimidine biosynthesis pathway and the points of inhibition by different DHODH inhibitors.

Comparative Performance: Potency and Therapeutic Applications

A direct comparison of the inhibitory potency of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid with Brequinar and Leflunomide is challenging due to the lack of specific published IC50 values for the former. However, by examining data for the broader class of quinoline carboxylic acids, we can infer its potential potency.

Inhibitor Class/CompoundTargetIC50 (Human DHODH)Therapeutic Applications
2-Aryl-Quinoline-4-Carboxylic Acids DHODHVaries (nM to µM range)Potential for anticancer and antiviral therapies
Brequinar DHODH~10 nM[2]Anticancer, Antiviral, Immunosuppressive
Leflunomide (Teriflunomide) DHODH~1.2 µM (Teriflunomide)Autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis), potential antiviral and anticancer

Table 1: Comparative overview of DHODH inhibitors.

Anticancer Activity

The antiproliferative effects of DHODH inhibitors are a direct consequence of their ability to halt the cell cycle in rapidly dividing cancer cells.

  • Quinoline Carboxylic Acid Derivatives: Have demonstrated cytotoxic activity against various cancer cell lines.[3] The presence of a bromine atom at the 6-position of the quinoline ring has been shown to enhance anticancer effects in related quinazoline derivatives.[4]

  • Brequinar: Has shown potent anticancer properties in both murine and human xenograft models of cancer.[5] However, its clinical development for solid tumors has been hampered by toxicity and limited efficacy.[5]

  • Leflunomide/Teriflunomide: Teriflunomide has been shown to suppress proliferation in various cancer cell lines.[6] It can also synergize with other anticancer agents like gemcitabine.[1]

Antiviral Activity

The dependence of viral replication on host cell machinery makes DHODH an attractive target for broad-spectrum antiviral therapies. By depleting the host cell's pyrimidine pool, these inhibitors effectively starve the virus of the necessary building blocks for viral genome replication.

  • Quinoline Carboxylic Acid Derivatives: This class of compounds has shown potential as broad-spectrum antiviral agents.

  • Brequinar: Possesses broad-spectrum antiviral activity against a range of RNA viruses, including flaviviruses, influenza virus, and coronaviruses.[2]

  • Leflunomide/Teriflunomide: Have demonstrated antiviral activity against several viruses, including Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and SARS-CoV-2.[1][3]

Experimental Protocols

To facilitate further research and comparative studies, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid (General Pfitzinger Reaction)

The Pfitzinger reaction is a common and effective method for the synthesis of quinoline-4-carboxylic acids.

Pfitzinger_Reaction Isatin 5-Bromoisatin Reaction + Isatin->Reaction Ketone 2-Acetylthiophene Ketone->Reaction Base Base (e.g., KOH) Base->Reaction Reflux Product 6-Bromo-2-thien-2-ylquinoline- 4-carboxylic acid Reaction->Product

Figure 2: General workflow for the Pfitzinger synthesis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

Materials:

  • 5-Bromoisatin

  • 2-Acetylthiophene

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-bromoisatin and a molar equivalent of 2-acetylthiophene in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

In Vitro DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Ubiquinone (Coenzyme Q10)

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Test compound (e.g., 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and varying concentrations of the test compound.

  • Initiate the reaction by adding the substrates, dihydroorotate and ubiquinone, and the electron acceptor, DCIP.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, as a member of the 2-aryl-quinoline-4-carboxylic acid class, represents a promising scaffold for the development of novel DHODH inhibitors. While specific in-vitro and in-vivo data for this particular molecule are not extensively available in the public domain, the well-documented potency of this chemical class against DHODH suggests its potential as a therapeutic agent for cancer and viral diseases.

Compared to the established DHODH inhibitors Brequinar and Leflunomide, the quinoline carboxylic acid scaffold offers a versatile platform for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The presence of the bromo and thienyl moieties provides opportunities for further structural modifications to enhance target engagement and improve the overall drug-like properties.

Future research should focus on the detailed biological characterization of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, including the determination of its IC50 value against human DHODH, evaluation of its antiproliferative activity in a panel of cancer cell lines, and assessment of its broad-spectrum antiviral efficacy. Direct, head-to-head comparative studies with Brequinar and Teriflunomide will be crucial to accurately position this compound in the landscape of DHODH-targeted therapies.

References

  • Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review. (2021). Pharmacological Research. [Link]

  • 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. PubChem. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2023).
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2015).
  • Leflunomide: A promising drug with good antitumor potential. (2015). Cancer Chemotherapy and Pharmacology.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
  • Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review. (2021). International Immunopharmacology. [Link]

  • Efficacy and safety of Dihydroorotate dehydrogenase (DHODH) inhibitors “Leflunomide” and “Teriflunomide” in Covid-19: A narrative review. (2021). ScienceOpen. [Link]

  • Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. (2020). Protein & Cell. [Link]

  • Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review. (2021). PubMed Central. [Link]

  • (A) Structures of brequinar and new probes, (B) Dose response curves... (2018).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (2022). MDPI. [Link]

  • 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.